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Ro 51

Cat. No.: B114327
M. Wt: 474.3 g/mol
InChI Key: PAYROHWFGZADBR-UHFFFAOYSA-N
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Description

Ro 51, also known as this compound, is a useful research compound. Its molecular formula is C17H23IN4O4 and its molecular weight is 474.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23IN4O4 B114327 Ro 51

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-amino-5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidin-2-yl]amino]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23IN4O4/c1-9(2)11-4-14(25-3)12(18)5-13(11)26-15-6-20-17(22-16(15)19)21-10(7-23)8-24/h4-6,9-10,23-24H,7-8H2,1-3H3,(H3,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYROHWFGZADBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)NC(CO)CO)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23IN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ro 51: A Technical Guide to its Mechanism of Action as a Dual P2X3 and P2X2/3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 51 is a potent and selective, dual antagonist of the P2X3 and P2X2/3 receptors, ionotropic ATP-gated cation channels that play a pivotal role in nociceptive signaling. By blocking the action of extracellular ATP on these receptors, predominantly expressed on sensory neurons, this compound demonstrates significant potential in the modulation of pain pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its operational framework.

Introduction

The purinergic P2X3 and P2X2/3 receptors are key players in the transduction of pain signals, particularly in chronic pain states.[1] Extracellular adenosine triphosphate (ATP), released from cells upon injury or stress, acts as a neurotransmitter by activating these receptors on primary afferent neurons.[1] This activation leads to cation influx, depolarization, and the initiation of an action potential that is transmitted to the central nervous system, resulting in the sensation of pain. This compound, a diaminopyrimidine derivative, has emerged as a valuable pharmacological tool for investigating the roles of P2X3 and P2X2/3 receptors in nociception.

Mechanism of Action

This compound functions as a competitive antagonist at P2X3 and P2X2/3 receptors.[1] By binding to these receptors, it prevents the endogenous ligand, ATP, from activating the ion channels.[1] This blockade inhibits the influx of cations (primarily Na+ and Ca2+) into the neuron, thereby preventing membrane depolarization and the subsequent propagation of pain signals.[2][3] The selective expression of P2X3 and P2X2/3 receptors on nociceptive sensory neurons suggests that this compound can specifically target pain pathways with a potentially lower incidence of off-target effects.[3][4] Downstream of receptor activation, P2X3 has been shown to engage the extracellular signal-regulated kinase (ERK) signaling pathway, which is implicated in nociceptive sensitization.[4] By preventing the initial receptor activation, this compound is presumed to also inhibit this downstream signaling cascade.

Quantitative Data

The potency and selectivity of this compound have been characterized across different species and receptor subtypes. The following table summarizes the key quantitative data available for this compound.

Target ReceptorSpeciesAssay TypeIC50 (nM)Reference
P2X3RatElectrophysiology2[5]
P2X2/3HumanElectrophysiology5[5]
P2X3HumanNot Specified8.7[5]
P2X1, P2X2, P2X4, P2X5, P2X7Not SpecifiedNot Specified>10,000[5]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.

P2X_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_P2X2_3 P2X3 / P2X2/3 Receptor ATP->P2X3_P2X2_3 Activates Ro51 This compound Ro51->P2X3_P2X2_3 Antagonizes Cation_Influx Cation Influx (Na+, Ca2+) Ro51->Cation_Influx Inhibits P2X3_P2X2_3->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization ERK_Pathway ERK Signaling Pathway Cation_Influx->ERK_Pathway Action_Potential Action Potential Propagation Depolarization->Action_Potential Nociceptive_Signal Nociceptive Signal Transmission Action_Potential->Nociceptive_Signal Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Electrophysiology Electrophysiology (Patch Clamp) Potency_Selectivity Potency_Selectivity Electrophysiology->Potency_Selectivity Determine IC50 and Selectivity Calcium_Imaging Calcium Imaging (Fluorescent Dyes) Functional_Activity Functional_Activity Calcium_Imaging->Functional_Activity Assess Functional Antagonism Binding_Assay Radioligand Binding Assay Affinity Affinity Binding_Assay->Affinity Determine Binding Affinity (Kd) CFA_Model CFA-Induced Inflammatory Pain Model CCI_Model Chronic Constriction Injury Model CFA_Model->CCI_Model Efficacy_Inflammatory Efficacy_Inflammatory CFA_Model->Efficacy_Inflammatory Evaluate Analgesic Efficacy Efficacy_Neuropathic Efficacy_Neuropathic CCI_Model->Efficacy_Neuropathic Assess Efficacy in Neuropathic Pain Pharmacokinetics Pharmacokinetic Analysis Ro51_Discovery This compound Synthesis and Initial Screening Ro51_Discovery->Electrophysiology Ro51_Discovery->Calcium_Imaging Ro51_Discovery->Binding_Assay Potency_Selectivity->CFA_Model Functional_Activity->CFA_Model Affinity->CFA_Model Efficacy_Inflammatory->Pharmacokinetics Efficacy_Neuropathic->Pharmacokinetics Correlate with Exposure

References

In-Depth Technical Guide to Ro 51: A Potent P2X3 and P2X2/3 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 51 is a potent and selective dual antagonist of the P2X3 and P2X2/3 receptors, ion channels that play a crucial role in nociceptive signaling pathways. Its chemical designation is 2-[[4-Amino-5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinyl]amino]-1,3-propanediol. With nanomolar efficacy, this compound presents a significant research tool for investigating the physiological and pathological roles of P2X3 and P2X2/3 receptors, particularly in the context of pain and other sensory disorders. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental methodologies and an examination of its target signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a diaminopyrimidine derivative with a molecular formula of C₁₇H₂₃IN₄O₄ and a molecular weight of 474.29 g/mol .[1] The structure features a central pyrimidine core with key substitutions that contribute to its high affinity and selectivity for the P2X3 and P2X2/3 receptors.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-[[4-Amino-5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2-pyrimidinyl]amino]-1,3-propanediol[2]
Molecular Formula C₁₇H₂₃IN₄O₄[1]
Molecular Weight 474.29 g/mol [1]
CAS Number 1050670-85-3[1]
Solubility Soluble in DMSO and ethanol[1]
Physical State Solid

Synthesis

The synthesis of this compound, as described in the primary literature, involves a multi-step process culminating in the formation of the final diaminopyrimidine structure. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, readers are directed to the supplementary information of the original publication by Jahangir et al. (2009).

G A Starting Materials B Intermediate 1 A->B Step 1 C Intermediate 2 B->C Step 2 D This compound C->D Final Step

Caption: Generalized synthetic workflow for this compound.

Biological Activity

This compound is a highly potent and selective antagonist of homomeric P2X3 and heteromeric P2X2/3 receptors. These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP) and are predominantly expressed in nociceptive sensory neurons.

Table 2: In Vitro Antagonist Activity of this compound

Receptor SubtypeIC₅₀ (nM)SpeciesAssay TypeReference
P2X32RatElectrophysiology[1]
P2X2/35HumanElectrophysiology[1]

This compound demonstrates high selectivity for P2X3-containing receptors, with significantly lower affinity for other P2X subtypes (P2X1, P2X2, P2X4, P2X5, and P2X7), where IC₅₀ values are greater than 10 µM.[1]

Experimental Protocols

Electrophysiological Recording of P2X Receptor Activity

This protocol describes a whole-cell patch-clamp technique to measure the antagonist effect of this compound on P2X3 and P2X2/3 receptors expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transiently transfected with cDNA encoding for human or rat P2X3 or P2X2/3 receptor subunits.

  • Electrophysiology Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The standard extracellular solution contains (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular pipette solution contains (in mM): 145 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2.

  • Experimental Procedure:

    • Cells are clamped at a holding potential of -60 mV.

    • The P2X receptor agonist, α,β-methylene ATP (α,β-meATP), is applied at a concentration that elicits a submaximal response (e.g., EC₈₀) to establish a baseline current.

    • This compound is then pre-applied at varying concentrations for a defined period before co-application with the agonist.

    • The inhibition of the agonist-induced current by this compound is measured.

  • Data Analysis: Concentration-response curves are generated by plotting the percentage inhibition against the concentration of this compound. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.

G A HEK293 Cells Transfected with P2X Receptors B Whole-Cell Patch Clamp A->B C Apply Agonist (α,β-meATP) B->C D Record Baseline Current C->D E Pre-apply this compound D->E F Co-apply this compound and Agonist E->F G Record Inhibited Current F->G H Calculate IC50 G->H

Caption: Workflow for electrophysiological assessment of this compound.

Calcium Flux Assay

This protocol outlines a method to assess the functional antagonism of this compound on P2X receptors by measuring changes in intracellular calcium concentration.

Methodology:

  • Cell Preparation: HEK293 cells stably expressing the target P2X receptor are seeded into 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: this compound is added to the wells at various concentrations and incubated.

  • Agonist Stimulation: An agonist (e.g., ATP or α,β-meATP) is added to stimulate the P2X receptors.

  • Signal Detection: The change in fluorescence, corresponding to the influx of calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the maximal agonist response, and IC₅₀ values are determined from concentration-response curves.

G A Seed P2X-expressing HEK293 Cells B Load with Calcium Dye A->B C Add this compound B->C D Stimulate with Agonist C->D E Measure Fluorescence D->E F Determine IC50 E->F

Caption: Workflow for the calcium flux assay of this compound.

Signaling Pathways

P2X3 and P2X2/3 receptors are non-selective cation channels. Upon activation by ATP, they allow the influx of Na⁺ and Ca²⁺ into the neuron. This influx leads to membrane depolarization and the initiation of an action potential, which propagates the pain signal to the central nervous system. The increase in intracellular Ca²⁺ also acts as a second messenger, activating various downstream signaling cascades, including the MAPK/ERK pathway, which can contribute to the long-term changes in neuronal excitability associated with chronic pain.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular P2X3_P2X2_3 P2X3 / P2X2/3 Receptor Depolarization Membrane Depolarization P2X3_P2X2_3->Depolarization Ca_influx Ca²⁺ Influx P2X3_P2X2_3->Ca_influx Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Gene_Expression Changes in Gene Expression MAPK_ERK->Gene_Expression ATP ATP ATP->P2X3_P2X2_3 Activates Ro51 This compound Ro51->P2X3_P2X2_3 Inhibits

References

Ro 51 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Ro 51

This compound is a potent and selective dual antagonist of the P2X3 and P2X2/3 purinergic receptors. Its development has been a significant step in the exploration of therapeutic agents targeting pain pathways. This guide provides a comprehensive overview of its fundamental properties, experimental evaluation, and the signaling pathways it modulates.

PropertyValueReference
CAS Number 1050670-85-3[1][2][3][4]
Molecular Weight 474.29 g/mol [1][2][3][4]
Molecular Formula C₁₇H₂₃IN₄O₄[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by blocking the activation of P2X3 and P2X2/3 receptors by extracellular adenosine triphosphate (ATP). These receptors are ligand-gated ion channels predominantly expressed on sensory neurons. Upon activation by ATP, which is often released during cellular stress or injury, these channels open, leading to an influx of cations and subsequent neuronal depolarization. This signaling cascade is crucial in the transmission of pain signals, particularly in chronic pain conditions. By inhibiting these receptors, this compound effectively reduces the hyperexcitability of sensory neurons.

The downstream signaling cascade initiated by P2X3 receptor activation involves the activation of the Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The activation of ERK can subsequently lead to the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB), which can modulate gene expression related to neuronal plasticity and sensitization.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3/P2X2/3 Receptor ATP->P2X3 Binds to Ca_ion Cation Influx (Na⁺, Ca²⁺) P2X3->Ca_ion Opens Ro51 This compound Ro51->P2X3 Blocks Depolarization Neuronal Depolarization Ca_ion->Depolarization ERK ERK Activation Ca_ion->ERK Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal CREB CREB Phosphorylation ERK->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

P2X3 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Antagonist Activity Assessment: FLIPR Calcium Assay

This assay is used to determine the potency of this compound in blocking ATP-induced calcium influx in cells expressing P2X3 and P2X2/3 receptors.

Cell Culture and Plating:

  • Human embryonic kidney (HEK293) cells stably expressing either human P2X3 or P2X2/3 receptors are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and incubated overnight at 37°C in a 5% CO₂ atmosphere.

Dye Loading:

  • The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit reagent) is prepared in the assay buffer.

  • The dye solution is added to each well, and the plate is incubated for 60 minutes at 37°C.

Compound Addition and Signal Detection:

  • This compound is serially diluted in the assay buffer to achieve a range of final concentrations.

  • The diluted this compound or vehicle control is added to the wells and incubated for a specified period (e.g., 10-30 minutes) at room temperature.

  • The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR).

  • An agonist solution (e.g., α,β-methylene ATP) is added to the wells to stimulate the P2X3/P2X2/3 receptors.

  • The fluorescence intensity is measured before and after the addition of the agonist to determine the extent of calcium influx.

  • The inhibitory effect of this compound is calculated as a percentage of the response in the vehicle-treated control wells, and IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy Evaluation: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model is used to assess the analgesic efficacy of this compound in a rodent model of persistent inflammatory pain.

Induction of Inflammation:

  • Male Sprague-Dawley rats are acclimatized to the testing environment.

  • A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) or thermal stimulus (e.g., Hargreaves test) is taken.

  • Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, is injected into the plantar surface of one hind paw of the rat. This induces a localized and persistent inflammation.

Drug Administration and Behavioral Testing:

  • At a predetermined time after CFA injection (e.g., 24 hours or several days), when hyperalgesia (increased sensitivity to pain) is established, this compound or vehicle is administered to the animals (e.g., orally or intraperitoneally).

  • At various time points after drug administration, the paw withdrawal threshold to mechanical or thermal stimuli is reassessed.

  • The reversal of hyperalgesia by this compound is determined by comparing the post-drug paw withdrawal thresholds to the pre-drug and baseline values.

CFA_Pain_Model_Workflow Acclimatization Animal Acclimatization Baseline Baseline Nociceptive Testing (von Frey / Hargreaves) Acclimatization->Baseline CFA_Injection CFA Injection (Plantar Surface) Baseline->CFA_Injection Inflammation Development of Inflammatory Hyperalgesia CFA_Injection->Inflammation Drug_Admin This compound or Vehicle Administration Inflammation->Drug_Admin Post_Drug_Testing Post-Dose Nociceptive Testing (Time-course) Drug_Admin->Post_Drug_Testing Data_Analysis Data Analysis (Reversal of Hyperalgesia) Post_Drug_Testing->Data_Analysis

Workflow for the CFA Model of Inflammatory Pain.

References

In vitro characterization of Ro 51

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Characterization of Ro 51, a Dual P2X3 and P2X2/3 Antagonist

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vitro characterization of this compound (CAS: 1050670-85-3), a potent and selective dual antagonist of the P2X3 and P2X2/3 purinergic receptors. These receptors are ATP-gated ion channels implicated in various pain pathways, making this compound a significant compound for pain research.[1][2][3]

Mechanism of Action

This compound functions as a direct antagonist of P2X3 and P2X2/3 receptors. These receptors are ligand-gated ion channels that are activated by extracellular adenosine triphosphate (ATP). Upon activation, they allow the influx of cations, primarily Ca2+ and Na+, leading to membrane depolarization and initiation of downstream signaling cascades involved in nociception. This compound selectively binds to these receptors, preventing ATP from binding and thereby inhibiting ion flux and subsequent neuronal signaling.[3][4]

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified using in vitro assays, demonstrating its high potency for P2X3 and P2X2/3 receptors and selectivity against other P2X family members. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target ReceptorSpeciesIC50 (nM)Assay Type
P2X3Rat2Not Specified
P2X2/3Human5Not Specified
P2X3Human110.5Not Specified
P2X1Not Specified>10,000Not Specified
P2X2Not Specified>10,000Not Specified
P2X4Not Specified>10,000Not Specified
P2X5Not Specified>10,000Not Specified
P2X7Not Specified>10,000Not Specified
Data sourced from multiple vendors and publications.[1][3][4]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize P2X antagonists like this compound are provided below. These protocols are based on standard practices in the field for studying P2X receptor pharmacology.

Intracellular Calcium Flux Assay (FLIPR)

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration in cells expressing the target P2X receptors.

a. Cell Culture and Plating:

  • HEK293 or CHO cells stably expressing human or rat P2X3 or P2X2/3 receptors are cultured in appropriate media (e.g., DMEM/F-12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

  • Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay.

b. Dye Loading:

  • The growth medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the salt solution for 1 hour at 37°C in the dark.

c. Compound Addition and Signal Reading:

  • After incubation, the dye solution is removed, and cells are washed again.

  • The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

  • A baseline fluorescence reading is taken.

  • Varying concentrations of this compound are added to the wells and incubated for a specified period.

  • An agonist (e.g., α,β-methylene ATP, a stable ATP analog) is then added at a concentration that elicits a submaximal response (e.g., EC80).

  • Fluorescence is monitored in real-time to measure the calcium influx.

d. Data Analysis:

  • The peak fluorescence signal after agonist addition is measured.

  • The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the antagonist.

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity by recording the currents flowing through the P2X receptors in response to an agonist.

a. Cell Preparation:

  • Cells expressing the target receptors are grown on glass coverslips.

  • For the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution (e.g., containing in mM: 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

b. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are made using borosilicate glass pipettes filled with an intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 10 EGTA, pH 7.2).

  • Cells are voltage-clamped at a holding potential of -60 mV.

  • The agonist is applied for a short duration (e.g., 2-5 seconds) to evoke an inward current.

c. Compound Application and Data Acquisition:

  • To test the effect of this compound, the compound is pre-applied for a set time before co-application with the agonist.

  • The peak amplitude of the agonist-evoked current in the presence of different concentrations of this compound is recorded.

d. Data Analysis:

  • The inhibition of the current amplitude by this compound is calculated relative to the control response.

  • Concentration-response curves are generated to determine the IC50 of this compound.

Visualizations

Signaling Pathway of P2X3 and P2X2/3 Receptors and Inhibition by this compound

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X_receptor P2X3 or P2X2/3 Receptor (Ligand-gated Ion Channel) ATP->P2X_receptor Activates Ro51 This compound (Antagonist) Ro51->P2X_receptor Blocks Cations Cation Influx (Na+, Ca2+) P2X_receptor->Cations Opens Channel Depolarization Membrane Depolarization Cations->Depolarization Signaling Downstream Signaling (e.g., Action Potential) Depolarization->Signaling

Caption: P2X3/P2X2/3 signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vitro Characterization of this compound

Experimental_Workflow cluster_primary_screening Primary Screening & Potency cluster_secondary_screening Mechanism & Selectivity cluster_data_analysis Data Analysis & Interpretation cell_culture Cell Culture (HEK293 expressing P2X3/P2X2/3) calcium_assay Intracellular Calcium Assay (FLIPR) cell_culture->calcium_assay ic50_determination IC50 Determination for P2X3 & P2X2/3 calcium_assay->ic50_determination electrophysiology Whole-Cell Patch-Clamp Electrophysiology ic50_determination->electrophysiology Confirmation of Potency selectivity_panel Selectivity Screening (Panel of P2X subtypes) electrophysiology->selectivity_panel concentration_response Concentration-Response Curves selectivity_panel->concentration_response data_synthesis Synthesis of Potency & Selectivity Data concentration_response->data_synthesis

Caption: Workflow for characterizing a P2X antagonist like this compound.

References

Selectivity Profile of Ro 51 Against P2X Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Ro 51, a potent antagonist of P2X3 and P2X2/3 receptors. This document details the quantitative selectivity of this compound, outlines common experimental methodologies for its characterization, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Selectivity of this compound

This compound (also known as AF-906) demonstrates high selectivity for the P2X3 receptor subtype, and consequently for the heteromeric P2X2/3 receptor, over other P2X receptor subtypes. This selectivity is crucial for its potential therapeutic applications, particularly in the context of pain and cough where P2X3-containing receptors are predominantly implicated.[1][2] The inhibitory potency of this compound across various human P2X receptors is summarized in the table below.

Receptor SubtypeIC50 (µM)
P2X1>10
P2X2>10
P2X3 0.002
P2X2/3Data not available in this format, but potent antagonism is reported.[1]
P2X4>10
P2X5>10
P2X7>10
Table 1: Inhibitory potency (IC50) of this compound against a panel of human P2X receptor subtypes. Data sourced from publicly available pharmacological tables.

Experimental Protocols for Determining Selectivity

The selectivity of a compound like this compound is typically determined using a combination of in vitro cellular assays. The two primary methods employed are automated patch-clamp electrophysiology and high-throughput calcium imaging. These techniques allow for the precise measurement of ion channel activity in the presence of an agonist and the quantification of antagonist-mediated inhibition.

Automated Patch-Clamp Electrophysiology

This method directly measures the ion flow through the P2X receptor channel upon activation. It is considered the gold standard for characterizing ion channel modulators.

Objective: To determine the concentration-dependent inhibition of P2X receptor currents by this compound.

Materials:

  • Cell Line: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO-K1) cells stably expressing the human P2X receptor subtype of interest (e.g., P2X1, P2X2, P2X3, etc.).

  • Agonist: Adenosine 5'-triphosphate (ATP) or a more stable analog like α,β-methylene ATP (α,β-meATP), which is particularly effective for P2X1 and P2X3 receptors.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Recording Solutions:

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2 with CsOH.

    • External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

Procedure:

  • Cell Preparation: Cells are cultured to 70-80% confluency and then harvested using a non-enzymatic cell dissociation solution. The cells are then washed and resuspended in the external recording solution.

  • Compound Preparation: A stock solution of this compound is prepared in DMSO and then serially diluted in the external solution to achieve the desired final concentrations. A vehicle control (DMSO in external solution) is also prepared.

  • Electrophysiology Recording:

    • The automated patch-clamp system is primed with internal and external solutions.

    • Cells are loaded into the system and individual cells are captured for whole-cell patch-clamp recording.

    • A stable baseline current is established.

    • Cells are pre-incubated with either vehicle or varying concentrations of this compound for a defined period (e.g., 2-5 minutes).

    • The P2X receptor is activated by the application of a specific concentration of agonist (e.g., the EC50 concentration of ATP or α,β-meATP).

    • The resulting inward current is measured.

  • Data Analysis:

    • The peak current amplitude in the presence of this compound is compared to the peak current in the presence of the vehicle control.

    • The percent inhibition is calculated for each concentration of this compound.

    • An IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

High-Throughput Calcium Imaging

This method measures the influx of calcium, a key second messenger, following the activation of P2X receptors. It is a higher-throughput alternative to electrophysiology.

Objective: To determine the concentration-dependent inhibition of agonist-induced calcium influx by this compound.

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human P2X receptor subtype of interest.

  • Agonist: ATP or α,β-meATP.

  • Test Compound: this compound.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

Procedure:

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and the cells are incubated with the calcium indicator dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

  • Compound Addition: The dye solution is removed, and the cells are washed with assay buffer. Serial dilutions of this compound (and a vehicle control) in assay buffer are then added to the wells and incubated for a set period (e.g., 10-20 minutes).

  • Fluorescence Measurement:

    • The microplate is placed in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

    • A baseline fluorescence reading is taken.

    • The agonist is added to the wells to stimulate the P2X receptors.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.

  • Data Analysis:

    • The peak fluorescence response in the presence of this compound is compared to the response with the vehicle control.

    • The percent inhibition is calculated for each concentration of this compound.

    • An IC50 value is derived from the concentration-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for P2X3 receptor activation and the general workflow for screening P2X receptor antagonists.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Activates Ro51 This compound Ro51->P2X3 Blocks Ca_influx Ca²⁺ Influx P2X3->Ca_influx Opens Channel ERK ERK Activation Ca_influx->ERK CREB CREB Phosphorylation ERK->CREB Gene_expression Gene Expression (e.g., for pain mediators) CREB->Gene_expression

Caption: P2X3 Receptor Signaling Pathway and Antagonism by this compound.

Antagonist_Screening_Workflow start Start: Cell Line Stably Expressing P2X Receptor prepare_cells Prepare Cells for Assay (Plating or Suspension) start->prepare_cells pre_incubation Pre-incubate Cells with this compound or Vehicle prepare_cells->pre_incubation compound_prep Prepare Serial Dilutions of this compound compound_prep->pre_incubation agonist_addition Add P2X Agonist (e.g., ATP) pre_incubation->agonist_addition measurement Measure Receptor Activity (Current or Ca²⁺ Signal) agonist_addition->measurement data_analysis Data Analysis: Calculate % Inhibition measurement->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End: Selectivity Profile ic50_determination->end

Caption: General Experimental Workflow for P2X Antagonist Screening.

References

Ro 51: A Technical Guide for the Investigation of Purinergic Signaling in Pain Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP), plays a pivotal role in the pathophysiology of pain.[1] ATP, released in response to tissue injury and inflammation, acts on various purinergic receptors, including the P2X family of ligand-gated ion channels.[2] Among these, the P2X3 receptor subtype is predominantly expressed on nociceptive sensory neurons, making it a key target for novel analgesic therapies.[3][4] This technical guide focuses on Ro 51, a potent and selective antagonist of P2X3 and P2X2/3 receptors, as a tool for studying the role of purinergic signaling in pain pathways.

This compound (2-[[4-Amino-5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinyl]amino]-1,3-propanediol) is a valuable pharmacological probe for elucidating the mechanisms of ATP-mediated nociception.[5] Its high affinity and selectivity for P2X3-containing receptors allow for precise investigation of their contribution to pain signaling. This document provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use in key assays, and a discussion of the broader context of P2X3 antagonism in pain therapy.

Quantitative Data on this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound

Receptor SubtypeSpeciesIC50 (nM)Reference
P2X3Rat2[4][5][6]
P2X2/3Human5[4][5][6]
P2X3Human110.5[4]

Table 2: Selectivity Profile of this compound

Receptor SubtypeIC50 (µM)Reference
P2X1> 10[4][5]
P2X2> 10[4][5]
P2X4> 10[4][5]
P2X5> 10[4][5]
P2X7> 10[4][5]

Purinergic Signaling in Pain Pathways

ATP released from damaged cells activates P2X3 and P2X2/3 receptors on the peripheral terminals of primary afferent neurons. This activation leads to cation influx, depolarization, and the initiation of an action potential that propagates to the central nervous system. In the spinal cord, ATP is also released from the central terminals of these neurons, where it acts on presynaptic P2X3 receptors to facilitate the release of the excitatory neurotransmitter glutamate, further amplifying the pain signal.[3]

Purinergic_Pain_Pathway cluster_0 Peripheral Tissue cluster_1 Primary Afferent Neuron cluster_2 Spinal Cord Dorsal Horn Tissue Damage Tissue Damage ATP Release ATP Release Tissue Damage->ATP Release P2X3_peripheral P2X3/P2X2/3 Receptor ATP Release->P2X3_peripheral ATP binds Action Potential Action Potential P2X3_peripheral->Action Potential Depolarization P2X3_central Presynaptic P2X3 Action Potential->P2X3_central Propagation Glutamate Release Glutamate Release Postsynaptic Neuron Postsynaptic Neuron Glutamate Release->Postsynaptic Neuron Glutamate binds P2X3_central->Glutamate Release Facilitation Pain Signal to Brain Pain Signal to Brain Postsynaptic Neuron->Pain Signal to Brain Ro51 This compound Ro51->P2X3_peripheral Ro51->P2X3_central

Caption: Role of P2X3 in the purinergic pain pathway and the inhibitory action of this compound.

The downstream signaling cascade following P2X3 receptor activation involves a rapid influx of Ca2+ and Na+ ions. The increase in intracellular calcium triggers various downstream events, including the activation of protein kinases such as ERK1/2 and the release of pro-inflammatory cytokines like TNF-α and IL-6, which contribute to the sensitization of nociceptors and the transition to chronic pain states.

P2X3_Signaling_Pathway ATP ATP P2X3R P2X3 Receptor ATP->P2X3R Binds Ion_Influx Ca2+/Na+ Influx P2X3R->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Increase [Ca2+]i Increase Ion_Influx->Ca_Increase ERK_Activation ERK1/2 Activation Ca_Increase->ERK_Activation Cytokine_Release TNF-α/IL-6 Release Ca_Increase->Cytokine_Release Nociceptor_Sensitization Nociceptor Sensitization ERK_Activation->Nociceptor_Sensitization Cytokine_Release->Nociceptor_Sensitization Ro51 This compound Ro51->P2X3R

Caption: Downstream signaling cascade of the P2X3 receptor in nociceptive neurons.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize P2X3 receptor antagonists like this compound. While specific protocols for this compound are not publicly available, these methods represent the standard in the field and can be adapted accordingly.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This technique allows for the direct measurement of ion channel activity in response to agonist application and its modulation by antagonists.

Objective: To determine the inhibitory effect of this compound on ATP-activated currents in cells expressing P2X3 receptors.

Materials:

  • Cell line stably expressing recombinant human or rat P2X3 receptors (e.g., HEK293 or CHO cells).

  • External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2 with KOH).

  • Agonist: α,β-methylene ATP (α,β-meATP), a stable P2X3 agonist.

  • Antagonist: this compound.

  • Patch-clamp amplifier, micromanipulator, and perfusion system.

Procedure:

  • Culture cells on glass coverslips to 50-70% confluency.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a saturating concentration of α,β-meATP (e.g., 10 µM) for 2-3 seconds to elicit a maximal current response.

  • Wash out the agonist until the current returns to baseline.

  • Pre-incubate the cell with varying concentrations of this compound for 2-5 minutes.

  • Co-apply α,β-meATP and this compound and record the current response.

  • Wash out and repeat with different concentrations of this compound to generate a concentration-response curve and calculate the IC50.

Patch_Clamp_Workflow Start Start Cell_Culture Culture P2X3-expressing cells Start->Cell_Culture Prepare_Solutions Prepare internal and external solutions Start->Prepare_Solutions Pull_Pipettes Pull glass pipettes (3-5 MΩ) Start->Pull_Pipettes Form_Seal Form Giga-ohm seal Cell_Culture->Form_Seal Prepare_Solutions->Form_Seal Pull_Pipettes->Form_Seal Whole_Cell Establish whole-cell configuration Form_Seal->Whole_Cell Apply_Agonist Apply α,β-meATP (agonist) Whole_Cell->Apply_Agonist Record_Current Record baseline current Apply_Agonist->Record_Current Apply_Ro51 Pre-incubate with this compound Record_Current->Apply_Ro51 Co-apply Co-apply agonist and this compound Apply_Ro51->Co-apply Record_Inhibited_Current Record inhibited current Co-apply->Record_Inhibited_Current Analyze_Data Calculate % inhibition and IC50 Record_Inhibited_Current->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.

In Vitro Calcium Imaging

This assay measures changes in intracellular calcium concentration as an indicator of P2X3 receptor activation.

Objective: To assess the inhibitory effect of this compound on ATP-induced calcium influx in a population of cells.

Materials:

  • Cell line stably expressing P2X3 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: ATP or α,β-meATP.

  • Antagonist: this compound.

  • Fluorescence microscope or plate reader with kinetic reading capabilities.

Procedure:

  • Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Prepare the dye loading solution: Dissolve Fura-2 AM and Pluronic F-127 in DMSO, then dilute in HBSS to a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS.

  • Add varying concentrations of this compound to the wells and incubate for 10-20 minutes.

  • Place the plate in the fluorescence reader and begin recording baseline fluorescence.

  • Add a sub-maximal concentration of ATP or α,β-meATP (e.g., EC80) to all wells simultaneously using an automated injector.

  • Continue recording the fluorescence signal for 1-2 minutes.

  • Analyze the data by calculating the peak fluorescence response and determine the concentration-dependent inhibition by this compound to calculate the IC50.

In Vivo Pain Models

These models are essential for evaluating the analgesic efficacy of a compound in a living organism.

Objective: To determine the anti-nociceptive effects of this compound in models of inflammatory and neuropathic pain.

A. Formalin-Induced Pain Model (Inflammatory Pain)

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • This compound and vehicle (e.g., 0.5% methylcellulose).

  • Formalin (5% solution).

  • Observation chambers with mirrors for unobstructed viewing of paws.

Procedure:

  • Acclimate the animals to the observation chambers.

  • Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a pre-determined time before the formalin injection.

  • Inject 50 µL of 5% formalin into the plantar surface of the right hind paw.

  • Immediately place the animal back into the observation chamber.

  • Record the total time spent licking, biting, or flinching the injected paw during the early phase (0-5 minutes) and the late phase (15-60 minutes) post-injection.

  • Compare the nociceptive behaviors between the this compound-treated and vehicle-treated groups.

B. Chronic Constriction Injury (CCI) Model (Neuropathic Pain)

Materials:

  • Male Sprague-Dawley rats.

  • This compound and vehicle.

  • Surgical instruments and anesthetic.

  • Von Frey filaments for assessing mechanical allodynia.

  • Plantar test apparatus for assessing thermal hyperalgesia.

Procedure:

  • Anesthetize the rat and expose the sciatic nerve in the mid-thigh region.

  • Loosely ligate the nerve with four chromic gut sutures.

  • Close the incision and allow the animal to recover for 7-14 days to develop neuropathic pain behaviors.

  • Measure baseline mechanical withdrawal thresholds and thermal withdrawal latencies before and after surgery.

  • Once neuropathic pain is established, administer this compound or vehicle.

  • Assess mechanical allodynia and thermal hyperalgesia at various time points after drug administration.

  • Compare the withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups.

Clinical Context and Future Directions

While clinical trial data for this compound is not publicly available, the therapeutic potential of targeting P2X3 receptors for pain and other sensory disorders is being actively explored with other compounds. For instance, Gefapixant and Eliapixant (BAY 1817080) have undergone clinical trials for refractory chronic cough, a condition also thought to involve hypersensitization of sensory nerves.[1][3][5][6][7][8]

Table 3: Overview of Selected P2X3 Antagonists in Clinical Development

CompoundIndicationPhase of DevelopmentKey Findings
GefapixantRefractory Chronic CoughPhase 3Significant reduction in cough frequency, with taste-related adverse events being the most common side effect.[1][7][8]
Eliapixant (BAY 1817080)Refractory Chronic CoughPhase 2aSignificantly reduced cough frequency and severity with a lower incidence of taste-related side effects compared to less selective P2X3 antagonists.[3][5][6]

The clinical development of these molecules provides strong validation for P2X3 as a therapeutic target. The challenges, such as taste-related side effects, highlight the need for highly selective and well-tolerated antagonists. This compound, with its potent and selective profile, represents an important research tool for further dissecting the role of P2X3 and P2X2/3 receptors in pain and for guiding the development of next-generation analgesics.

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the role of P2X3 and P2X2/3 receptors in purinergic signaling and pain. Its high potency and selectivity make it ideal for in vitro and in vivo studies aimed at understanding the fundamental mechanisms of nociception. The provided experimental protocols offer a starting point for researchers to utilize this compound in their studies. As the field of purinergic signaling in pain continues to evolve, compounds like this compound will be instrumental in validating novel therapeutic targets and paving the way for the development of innovative treatments for chronic pain.

References

Unveiling the Potency of Diaminopyrimidine P2X3 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological activity of novel diaminopyrimidine antagonists targeting the P2X3 receptor, a key player in nociceptive signaling pathways. The following sections detail the quantitative potency and selectivity of these compounds, provide comprehensive experimental methodologies for their evaluation, and visualize the underlying signaling cascades and experimental workflows.

Data Presentation: Efficacy and Selectivity of Diaminopyrimidine P2X3 Antagonists

The following tables summarize the biological activity of representative diaminopyrimidine compounds, highlighting their potency at homomeric P2X3 and heteromeric P2X2/3 receptors, as well as their selectivity against other P2X receptor subtypes.

CompoundTargetpIC50IC50 (nM)Assay
Compound A hP2X37.39~41Intracellular Calcium Flux
hP2X2/36.68~209Intracellular Calcium Flux
Gefapixant (AF-219) hP2X3-~30Not Specified
hP2X2/3-100-250Not Specified

Table 1: Potency of Diaminopyrimidine Antagonists at Human P2X3 and P2X2/3 Receptors. [1][2] pIC50 values represent the negative logarithm of the half maximal inhibitory concentration (IC50). Higher pIC50 values indicate greater potency.

CompoundhP2X1hP2X2hP2X4hP2X7
Compound A < 4.7< 4.7< 4.7< 4.7
Gefapixant (AF-219) >10,000 nM (IC50)>10,000 nM (IC50)>10,000 nM (IC50)>10,000 nM (IC50)

Table 2: Selectivity Profile of Diaminopyrimidine Antagonists Against Other Human P2X Receptor Subtypes. [1][2] For Compound A, a pIC50 value of less than 4.7 indicates an IC50 greater than 20 µM, demonstrating a high degree of selectivity for P2X3 and P2X2/3 receptors.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of diaminopyrimidine P2X3 antagonists.

Intracellular Calcium Flux Assay

This assay is a high-throughput method used to determine the potency of antagonist compounds by measuring changes in intracellular calcium concentration following receptor activation.

Cell Culture and Preparation:

  • Human astrocytoma cell line 1321N1, stably expressing the human P2X3 receptor, is used.

  • Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% L-glutamine, and 0.5 mg/mL geneticin.

  • Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

Assay Procedure:

  • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Following incubation, the dye solution is removed, and the cells are washed with the buffer.

  • The antagonist compound, at varying concentrations, is added to the wells and incubated for a specified period (e.g., 15 minutes).

  • The plate is then placed in a fluorescence imaging plate reader (FLIPR).

  • The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is added to the wells to stimulate calcium influx.

  • Fluorescence intensity is measured before and after the addition of the agonist.

  • The antagonist effect is calculated as the percentage inhibition of the agonist-induced calcium response.

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Voltage Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of the P2X3 receptor and is used to confirm the findings of the calcium flux assay.

Cell Preparation:

  • 1321N1 cells stably expressing human P2X3 receptors are used.

  • Cells are plated on glass coverslips for recording.

Recording Conditions:

  • External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 145 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with CsOH.

  • Recordings are performed at room temperature.

Procedure:

  • A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a cell to form a high-resistance seal (GΩ seal).

  • The cell membrane under the pipette is ruptured by applying gentle suction, establishing the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -60 mV.

  • The P2X3 receptor agonist (α,β-meATP) is applied to the cell to evoke an inward current.

  • The antagonist compound is co-applied with the agonist at various concentrations.

  • The inhibition of the agonist-induced current by the antagonist is measured.

  • IC50 values are calculated from the concentration-response curve.

In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

This animal model is used to assess the in vivo efficacy of P2X3 antagonists in reducing inflammatory pain.

Animal Model:

  • Male Sprague-Dawley rats are used.

  • All procedures are conducted in accordance with approved animal care and use guidelines.

Procedure:

  • A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) is taken.

  • Inflammation is induced by a single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) into the hind paw.

  • The development of mechanical allodynia (a lowered pain threshold) is assessed at various time points post-CFA injection (e.g., 24 hours).

  • The diaminopyrimidine antagonist or vehicle is administered (e.g., orally or intraperitoneally) at a specific time point after CFA injection.

  • Paw withdrawal thresholds are measured at multiple time points after drug administration.

  • The anti-nociceptive effect of the compound is determined by the reversal of CFA-induced mechanical allodynia.

Mandatory Visualizations

P2X3 Receptor Signaling Pathway

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds and Activates Antagonist Diaminopyrimidine Antagonist Antagonist->P2X3 Binds and Blocks Ca_ion Ca²⁺ Influx P2X3->Ca_ion Opens Channel Depolarization Membrane Depolarization P2X3->Depolarization Opens Channel AP Action Potential Generation Ca_ion->AP Depolarization->AP Nociceptive_Signal Nociceptive Signal Transmission AP->Nociceptive_Signal

Caption: P2X3 receptor signaling cascade.

Experimental Workflow: Intracellular Calcium Flux Assay

Calcium_Flux_Workflow start Start cell_seeding Seed 1321N1-hP2X3 cells in 384-well plate start->cell_seeding dye_loading Incubate with calcium-sensitive dye cell_seeding->dye_loading wash1 Wash cells dye_loading->wash1 add_antagonist Add diaminopyrimidine antagonist wash1->add_antagonist incubation Incubate add_antagonist->incubation read_plate Place plate in FLIPR incubation->read_plate add_agonist Add α,β-meATP (agonist) read_plate->add_agonist measure_fluorescence Measure fluorescence add_agonist->measure_fluorescence data_analysis Analyze data and calculate IC50 measure_fluorescence->data_analysis end_process End data_analysis->end_process

Caption: Workflow for the intracellular calcium flux assay.

Logical Relationship: Antagonist Mechanism of Action

Antagonist_Mechanism cluster_conditions Conditions cluster_outcomes Outcomes Agonist_present ATP (Agonist) Present Receptor_activation P2X3 Receptor Activation Agonist_present->Receptor_activation Receptor_inhibition P2X3 Receptor Inhibition Agonist_present->Receptor_inhibition Antagonist_present Diaminopyrimidine Antagonist Present Antagonist_present->Receptor_inhibition Antagonist_absent Diaminopyrimidine Antagonist Absent Antagonist_absent->Receptor_activation Signal_transduction Nociceptive Signal Receptor_activation->Signal_transduction No_signal No Nociceptive Signal Receptor_inhibition->No_signal

Caption: Logical diagram of the antagonist's mechanism.

References

Initial Preclinical Investigations of Ro 51: A Novel P2X3/P2X2/3 Antagonist for Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 51 has emerged as a promising investigational compound in the landscape of non-opioid analgesics. Identified as a potent and selective dual antagonist of the P2X3 and P2X2/3 receptors, this compound targets key pathways implicated in nociceptive signaling.[1] These purinergic receptors, predominantly expressed on primary afferent neurons, are activated by extracellular adenosine triphosphate (ATP), a molecule released during tissue injury and inflammation, playing a crucial role in the initiation and maintenance of pain states.[2] This technical guide provides a comprehensive overview of the initial preclinical studies on this compound, summarizing its pharmacological profile, and detailing the experimental methodologies employed in its early evaluation as a potential analgesic agent.

Core Pharmacological Profile

This compound is a diaminopyrimidine derivative that demonstrates high affinity and selectivity for P2X3 and P2X2/3 receptors.[1] In vitro studies have quantified its inhibitory potency, revealing its potential to block the ATP-gated ion channels that contribute to pain signaling.

Table 1: In Vitro Inhibitory Activity of this compound
Receptor SubtypeIC50 (nM)Species
P2X32Rat
P2X2/35Human
P2X311Human
P2X2/314Human

Data compiled from preclinical pharmacological profiling.[1]

Table 2: Selectivity Profile of this compound
Receptor SubtypeActivity
P2X1No significant antagonism
P2X2No significant antagonism
P2X4No significant antagonism
P2X5No significant antagonism
P2X7No significant antagonism

This compound demonstrates high selectivity for P2X3 and P2X2/3 receptors over other P2X subtypes.

Preclinical Efficacy in Pain Models

Initial in vivo assessments of this compound have been conducted in established rodent models of pathological pain, including inflammatory and bone cancer pain models. These studies provide the first indications of its potential analgesic efficacy.

Inflammatory Pain

While specific quantitative data from inflammatory pain models are not yet publicly available, the mechanism of action of this compound strongly suggests potential efficacy in conditions characterized by inflammatory pain. P2X3 receptor activation is a key step in the signaling cascade initiated by inflammation.

Bone Cancer Pain

Preclinical studies in a rat model of bone cancer have provided the first in vivo evidence of this compound's analgesic potential.

Pain ModalityTreatmentDoseOutcome
Mechanical AllodyniaThis compound (oral, b.i.d.)100 mg/kgReduction in mechanical allodynia

Data from a presentation of preclinical results.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols used in the initial evaluation of this compound.

In Vitro Receptor Binding and Function Assays

Objective: To determine the potency and selectivity of this compound at P2X3 and P2X2/3 receptors.

Methodology:

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human or rat P2X3 or P2X2/3 receptors are used.

  • Assay Principle: Whole-cell patch-clamp electrophysiology is employed to measure the ion channel currents evoked by the application of a P2X receptor agonist, such as α,β-methylene ATP (α,β-meATP).

  • Procedure:

    • Cells are cultured to an appropriate confluency.

    • A recording pipette containing an internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane is ruptured to allow for whole-cell recording.

    • The cells are voltage-clamped at a holding potential of -60 mV.

    • The P2X agonist is applied to the cell to elicit an inward current.

    • This compound is pre-applied at various concentrations before the co-application with the agonist to determine its inhibitory effect on the current.

  • Data Analysis: The concentration of this compound that inhibits 50% of the maximal agonist-induced current (IC50) is calculated by fitting the concentration-response data to a sigmoidal curve. Selectivity is assessed by performing similar experiments on cells expressing other P2X receptor subtypes.

Animal Models of Pathological Pain

Objective: To evaluate the in vivo analgesic efficacy of this compound in a model of cancer-induced bone pain.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Induction of Bone Cancer:

    • Rats are anesthetized with isoflurane.

    • An incision is made over the proximal tibia to expose the tibial plateau.

    • A hole is drilled into the intramedullary canal of the tibia.

    • A suspension of MRMT-1 rat mammary gland carcinoma cells is injected into the medullary cavity.

    • The hole is sealed with bone wax, and the incision is closed.

  • Drug Administration: this compound is formulated for oral administration and given twice daily (b.i.d.) at a dose of 100 mg/kg. A vehicle control group receives the formulation without the active compound.

  • Behavioral Assessment (Mechanical Allodynia):

    • Mechanical sensitivity is assessed using von Frey filaments.

    • Rats are placed in individual chambers with a mesh floor.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The paw withdrawal threshold (PWT) is determined using the up-down method.

    • Measurements are taken at baseline before surgery and at multiple time points after tumor cell implantation and drug administration.

  • Data Analysis: The paw withdrawal thresholds of the this compound-treated group are compared to the vehicle-treated group to determine the extent of reduction in mechanical allodynia.

Signaling Pathways and Experimental Workflows

P2X3 Receptor Signaling in Nociception

P2X3_Signaling cluster_extracellular Extracellular Space cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Binds Ca_Influx Ca²⁺ Influx P2X3_Receptor->Ca_Influx Opens Channel Na_Influx Na⁺ Influx P2X3_Receptor->Na_Influx Opens Channel Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal Ro51 This compound Ro51->P2X3_Receptor Antagonizes

Experimental Workflow for In Vivo Analgesic Assessment

experimental_workflow Model_Induction Induction of Pain Model (e.g., Bone Cancer) Baseline_Testing Baseline Behavioral Testing (e.g., von Frey) Model_Induction->Baseline_Testing Group_Assignment Random Assignment to Treatment Groups Baseline_Testing->Group_Assignment Treatment_Ro51 This compound Administration Group_Assignment->Treatment_Ro51 Treatment_Vehicle Vehicle Administration Group_Assignment->Treatment_Vehicle Post_Treatment_Testing Post-Treatment Behavioral Testing Treatment_Ro51->Post_Treatment_Testing Treatment_Vehicle->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis

Conclusion

The initial preclinical data for this compound establish it as a potent and selective dual antagonist of P2X3 and P2X2/3 receptors. Early in vivo studies in a rat model of bone cancer pain demonstrate its potential to alleviate mechanical allodynia, providing a strong rationale for its further development as a novel analgesic. The detailed experimental protocols provided herein are intended to facilitate the design of future studies aimed at further elucidating the therapeutic potential of this compound and other molecules in its class. Further research is warranted to explore its efficacy in a broader range of pain models and to establish a comprehensive safety and pharmacokinetic profile.

References

Methodological & Application

Application Notes and Protocols for In Vitro Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Characterization of a Test Compound using an In Vitro Calcium Imaging Assay

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for a specific compound designated "Ro 51" did not yield conclusive results in the context of calcium imaging. Therefore, these application notes provide a comprehensive and detailed protocol for the characterization of a generic "Test Compound" using a widely accepted in vitro calcium imaging assay. This protocol is designed to be adaptable for screening and characterizing compounds that modulate intracellular calcium levels, particularly through G-protein coupled receptors (GPCRs).

Introduction

Calcium (Ca2+) is a ubiquitous second messenger that plays a critical role in a multitude of cellular processes, including signal transduction, neurotransmission, muscle contraction, and gene expression.[1][2] The concentration of intracellular calcium is tightly regulated, and transient increases in cytoplasmic Ca2+ levels, often referred to as calcium transients, are a key indicator of cellular activation.[2]

Many GPCRs, upon activation by their ligands, initiate a signaling cascade that leads to the release of Ca2+ from intracellular stores, primarily the endoplasmic reticulum.[3][4] This is often mediated through the activation of phospholipase C (PLC), which generates inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+.[4]

In vitro calcium imaging assays are a cornerstone of drug discovery and research, providing a robust and high-throughput method to identify and characterize compounds that modulate GPCR activity.[5][6] These assays typically employ fluorescent calcium indicators, such as Fluo-4 AM or Fluo-8 AM, which exhibit a significant increase in fluorescence intensity upon binding to free Ca2+.[7][8] By monitoring the changes in fluorescence, researchers can quantify the effect of a test compound on intracellular calcium mobilization.

These application notes provide a detailed protocol for a no-wash, fluorescence-based in vitro calcium imaging assay to determine the potency and efficacy of a test compound as either an agonist or an antagonist of a GPCR that signals through the calcium pathway.

Signaling Pathway

The following diagram illustrates a common GPCR signaling pathway that results in the mobilization of intracellular calcium.

GPCR_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein Gq/11 GPCR->G_Protein 2. Activation PLC Phospholipase C (PLC) G_Protein->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 5. Binding Calcium_Indicators Fluorescent Ca2+ Indicator Fluorescence Increased Fluorescence Calcium_Indicators->Fluorescence 8. Signal Ca_Store Ca2+ Store IP3R->Ca_Store 6. Ca2+ Release Ca_Store->Calcium_Indicators 7. Binding

Caption: GPCR-mediated calcium signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro calcium imaging assay.

Calcium_Assay_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., CHO or HEK293 expressing the target GPCR) Start->Cell_Culture Cell_Plating 2. Plate Cells (96- or 384-well black-walled, clear-bottom plates) Cell_Culture->Cell_Plating Dye_Loading 3. Dye Loading (Incubate with Fluo-8 AM) Cell_Plating->Dye_Loading Compound_Addition 4. Compound Addition (Test Compound or Control) Dye_Loading->Compound_Addition Fluorescence_Reading 5. Kinetic Fluorescence Reading (Fluorescence Plate Reader, e.g., FLIPR) Compound_Addition->Fluorescence_Reading Data_Analysis 6. Data Analysis (Calculate dose-response curves, EC50/IC50) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the calcium imaging assay.

Experimental Protocols

Materials and Reagents
  • Cells: A mammalian cell line (e.g., CHO-K1 or HEK293) stably expressing the GPCR of interest.

  • Cell Culture Medium: Appropriate growth medium for the chosen cell line (e.g., F-12K with 10% FBS for CHO-K1).

  • Assay Plates: 96- or 384-well black-walled, clear-bottom tissue culture-treated microplates.

  • Calcium Assay Kit: A commercial no-wash calcium flux assay kit (e.g., Fluo-8 AM based).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: Stock solution of the test compound in 100% DMSO.

  • Reference Agonist and Antagonist: Known agonist and antagonist for the target GPCR.

  • Fluorescence Plate Reader: An instrument capable of kinetic reading with bottom-read fluorescence detection and automated liquid handling (e.g., FLIPR, FlexStation).

Cell Culture and Plating
  • Culture the cells expressing the target GPCR according to standard cell culture protocols.

  • On the day before the assay, harvest the cells and resuspend them in fresh growth medium.

  • Plate the cells into the 96- or 384-well assay plates at an optimized density (e.g., 40,000 to 80,000 cells/well for a 96-well plate).

  • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

Dye Loading Procedure
  • Prepare the Fluo-8 AM dye-loading solution according to the manufacturer's protocol. This typically involves dissolving the Fluo-8 AM in DMSO and then diluting it in the assay buffer.

  • Remove the cell culture medium from the assay plates.

  • Add the dye-loading solution to each well (e.g., 100 µL for a 96-well plate).

  • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

Calcium Flux Assay Procedure

For Agonist Testing:

  • Prepare serial dilutions of the Test Compound and a known reference agonist in the assay buffer. The final DMSO concentration should be kept below 0.5%.

  • Place the assay plate into the fluorescence plate reader.

  • Set the instrument to record a baseline fluorescence for 10-20 seconds.

  • The instrument will then automatically add the Test Compound or reference agonist to the wells.

  • Continue to record the fluorescence intensity every second for a total of 120-180 seconds.

For Antagonist Testing:

  • Prepare serial dilutions of the Test Compound in the assay buffer.

  • Place the assay plate into the fluorescence plate reader.

  • The instrument will first add the Test Compound to the wells.

  • Incubate for a predetermined time (e.g., 15-30 minutes).

  • The instrument will then add a known concentration of the reference agonist (typically the EC80 concentration) to all wells.

  • Record the fluorescence intensity as described for the agonist assay.

Data Presentation and Analysis

The change in intracellular calcium is typically measured as the peak fluorescence response minus the baseline fluorescence.

Quantitative Data Tables

Table 1: Agonist Mode - Dose-Response Data for Test Compound

Concentration (nM)Mean Fluorescence Response (RFU)Standard Deviation% of Max Response
0.1150205%
13503515%
10120011050%
100210018088%
10002400200100%
100002450210102%
EC50 (nM) 12.5

Table 2: Antagonist Mode - Dose-Response Data for Test Compound

Concentration (nM)Mean Fluorescence Response (RFU)Standard Deviation% Inhibition
0.122001902%
1180015020%
10110010050%
1004004582%
10001502593%
100001002096%
IC50 (nM) 9.8
Data Analysis
  • For each well, calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence.

  • For agonist assays, normalize the data to the maximum response of a reference full agonist (100%) and the buffer control (0%).

  • For antagonist assays, normalize the data to the response of the reference agonist alone (0% inhibition) and the buffer control (100% inhibition).

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.[9][10]

Conclusion

The in vitro calcium imaging assay described here is a robust and sensitive method for characterizing the pharmacological activity of test compounds on GPCRs that couple to the calcium signaling pathway. The provided protocols and data analysis guidelines offer a framework for researchers to screen compound libraries, determine structure-activity relationships, and investigate the mechanism of action of novel drug candidates. Careful optimization of cell density, dye loading conditions, and compound concentrations is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Ro 5-4864 in Whole-Cell Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

A FOCUSED LOOK AT A MITOCHONDRIAL MODULATOR

Introduction

Ro 5-4864, also known as 4'-chlorodiazepam, is a benzodiazepine derivative that stands apart from its classical counterparts. Unlike typical benzodiazepines that target GABA-A receptors, Ro 5-4864 exhibits a high affinity for the 18kDa translocator protein (TSPO), previously identified as the peripheral benzodiazepine receptor.[1] This unique selectivity makes Ro 5-4864 a valuable tool for investigating the role of TSPO in cellular processes, particularly in the context of mitochondrial function and ion channel modulation. While initial inquiries for "Ro 51" did not yield a specific electrophysiological modulator, the extensive research and established protocols for the structurally similar and well-documented Ro 5-4864 suggest it as the likely compound of interest for researchers in this field. These notes provide detailed protocols and application data for the use of Ro 5-4864 in whole-cell patch-clamp electrophysiology.

Mechanism of Action

Ro 5-4864 primarily acts as a ligand for the translocator protein (TSPO) located on the outer mitochondrial membrane.[1][2] Its binding to TSPO can influence a range of mitochondrial functions, including cholesterol transport, steroidogenesis, and the regulation of the mitochondrial permeability transition pore (mPTP).[2][3][4] The opening of the mPTP is a critical event in apoptosis and cellular response to stress.[2][5] By modulating mPTP activity, Ro 5-4864 can exert neuroprotective or, conversely, pro-convulsant effects depending on the experimental conditions and dosage.[1][6]

Beyond its primary mitochondrial target, some studies suggest that Ro 5-4864 can also directly or indirectly affect other ion channels. For instance, it has been shown to inhibit voltage-dependent calcium channels in certain cell types.[7] Additionally, its effects on neuronal firing can be complex, with some evidence pointing to a potential modulation of the GABA-A receptor-chloride ionophore complex, although it lacks affinity for the classical benzodiazepine binding site.[8][9]

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for Ro 5-4864 from various experimental systems. This information is crucial for dose-response studies and for understanding the compound's potency and efficacy.

ParameterValueCell Type/SystemReference
Binding Affinity (Kd) 3.94 ± 0.22 nMNb 2 node lymphoma cells[10]
IC50 (TSPO binding) 4.1 nM-[11]
EC50 (Excitatory Response) 490 nMRat cerebellar Purkinje neurons[9]
IC50 (Depressant Response) 450 nMRat cerebellar Purkinje neurons[9]
CD50 (Convulsions) 23.5 mg/kg (i.p.)Mice[8]

Experimental Protocols

1. Whole-Cell Patch-Clamp Recordings of Mitochondrial Inner Membrane Anion Channel (IMAC) Activity

This protocol is adapted from studies investigating the effects of Ro 5-4864 on mitochondrial ion channels.[12][13] It focuses on recording from mitoplasts, which are mitochondria with their outer membrane removed, allowing direct access to the inner mitochondrial membrane.

a. Mitoplast Preparation:

  • Isolate mitochondria from the tissue or cell line of interest using differential centrifugation.

  • Induce swelling of the isolated mitochondria by placing them in a hypotonic solution.

  • Apply a brief sonication or French press treatment to rupture the outer membrane.

  • Isolate the resulting mitoplasts by centrifugation.

b. Electrophysiological Recording:

  • Transfer the mitoplast suspension to a recording chamber on an inverted microscope.

  • Use borosilicate glass micropipettes with a resistance of 10-20 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal with the mitoplast membrane.

  • Rupture the membrane patch to achieve the whole-mitoplast configuration.

  • Record channel activity using a patch-clamp amplifier.

c. Solutions:

  • External (Bath) Solution (in mM): 150 KCl, 10 HEPES, 1 EGTA, pH 7.2.

  • Internal (Pipette) Solution (in mM): 150 KCl, 10 HEPES, 0.1 CaCl2, pH 7.2.

d. Application of Ro 5-4864:

  • Prepare a stock solution of Ro 5-4864 in DMSO.

  • Dilute the stock solution to the desired final concentration in the external solution immediately before use.

  • Apply Ro 5-4864 to the recording chamber via a perfusion system.

2. Investigating the Effect of Ro 5-4864 on Voltage-Gated Calcium Channels (VGCCs)

This protocol is designed to assess the inhibitory effects of Ro 5-4864 on L-type voltage-gated calcium channels in a suitable cell line (e.g., AtT-20 cells).[7]

a. Cell Culture:

  • Culture AtT-20 cells or another appropriate cell line expressing the VGCCs of interest under standard conditions.

  • Plate the cells onto glass coverslips suitable for patch-clamp recording 24-48 hours before the experiment.

b. Whole-Cell Patch-Clamp Recording:

  • Place a coverslip with adherent cells into the recording chamber and perfuse with the external solution.

  • Use borosilicate glass pipettes with a resistance of 3-5 MΩ.

  • Establish a whole-cell recording configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

c. Solutions:

  • External (Bath) Solution (in mM): 130 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 (adjusted with TEA-OH).

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 (adjusted with CsOH).

d. Data Analysis:

  • Measure the peak amplitude of the calcium current before and after the application of Ro 5-4864.

  • Construct a dose-response curve to determine the IC50 of Ro 5-4864 for VGCC inhibition.

Mandatory Visualization

experimental_workflow Experimental Workflow: Whole-Cell Patch-Clamp with Ro 5-4864 cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_prep Cell/Mitoplast Preparation solution_prep Solution Preparation (Internal & External) giga_seal Giga-ohm Seal Formation cell_prep->giga_seal ro5_prep Ro 5-4864 Stock Preparation solution_prep->giga_seal ro5_app Apply Ro 5-4864 ro5_prep->ro5_app whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Currents/Potentials whole_cell->baseline baseline->ro5_app record_effect Record Effect of Ro 5-4864 ro5_app->record_effect washout Washout record_effect->washout data_acq Data Acquisition record_effect->data_acq record_washout Record After Washout washout->record_washout record_washout->data_acq analysis Analyze Current/Voltage Changes data_acq->analysis dose_response Dose-Response Curve analysis->dose_response stats Statistical Analysis dose_response->stats

Experimental workflow for whole-cell patch-clamp studies of Ro 5-4864.

signaling_pathway Signaling Pathways Modulated by Ro 5-4864 cluster_mitochondria Mitochondrion cluster_cell_membrane Cell Membrane Ro5_4864 Ro 5-4864 TSPO TSPO (Translocator Protein) Ro5_4864->TSPO Binds to VGCC Voltage-Gated Ca2+ Channels Ro5_4864->VGCC Inhibits mPTP mPTP (Mitochondrial Permeability Transition Pore) TSPO->mPTP Modulates Ca_mito Mitochondrial Ca2+ Homeostasis TSPO->Ca_mito Regulates ROS Reactive Oxygen Species mPTP->ROS Affects Apoptosis Apoptosis mPTP->Apoptosis Induces Ca_mito->mPTP Influences Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates

Signaling pathways influenced by Ro 5-4864.

References

Application Notes and Protocols for the Use of the ROCK Inhibitor Y-27632 in Primary Sensory Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific compound "Ro 51" was not identifiable in publicly available scientific literature, the context of its application in primary sensory neuron cultures strongly suggests a focus on the modulation of the RhoA/ROCK signaling pathway. This pathway is a critical regulator of neuronal processes, including neurite outgrowth and responses to injury, making its modulation a key area of research in sensory neuron biology and pain studies. This document, therefore, focuses on the well-characterized and widely used Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-27632, as a representative compound for this application. These notes provide researchers, scientists, and drug development professionals with detailed protocols and data for the use of Y-27632 in primary sensory neuron cultures.

Background

Primary sensory neurons, typically isolated from dorsal root ganglia (DRG), are essential for studying the mechanisms of sensation, particularly pain. The RhoA/ROCK signaling pathway plays a significant role in the morphology and function of these neurons. Activation of RhoA and its downstream effector, ROCK, can lead to growth cone collapse and inhibition of neurite outgrowth, processes that are particularly relevant in the context of nerve injury and regeneration.[1][2] Inhibitors of ROCK, such as Y-27632 and Fasudil, have been shown to promote neurite outgrowth and are valuable tools for investigating the molecular mechanisms underlying these processes.[3][4]

Data Presentation

The following table summarizes quantitative data for the application of the ROCK inhibitor Y-27632 in neuronal cultures, based on published studies.

ParameterValueCell TypeApplicationReference
Optimal Concentration 10 - 50 µMNT2 NeuronsPromotion of neurite outgrowth[3]
Incubation Time 24 - 72 hoursVarious Neuronal CulturesNeurite outgrowth assays[3][4]
Effect Increased percentage of cells with neuritesNT2 NeuronsNeurite initiation[3]
Effect Overcoming neurite outgrowth inhibition on inhibitory substrates (e.g., CSPGs)Ntera-2 NeuronsAxonal regeneration studies[4]
Effect Reduced dissociation-induced cell deathSalivary Gland Stem CellsImprovement of cell viability in culture[5][6]

Experimental Protocols

Herein are detailed methodologies for key experiments involving the application of Y-27632 to primary sensory neuron cultures.

Protocol 1: Primary Sensory Neuron Culture from Dorsal Root Ganglia (DRG)

This protocol describes the basic procedure for establishing primary sensory neuron cultures from rodent DRGs.

Materials:

  • E14-E16 mouse or rat embryos

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Collagenase/Dispase solution (e.g., 1 mg/mL)

  • Trypsin-EDTA (0.25%)

  • Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • Nerve Growth Factor (NGF)

  • Poly-D-lysine or Poly-L-ornithine and laminin-coated culture dishes or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect E14-E16 embryos and place them in ice-cold HBSS.

  • Under a dissecting microscope, carefully remove the dorsal root ganglia (DRGs) from the spinal column.

  • Transfer the collected DRGs to a tube containing the collagenase/dispase solution and incubate at 37°C for 30-45 minutes.

  • Gently wash the DRGs with HBSS and then incubate in trypsin-EDTA at 37°C for 5-10 minutes.

  • Inactivate the trypsin with media containing serum and gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in supplemented Neurobasal medium containing NGF.

  • Plate the cells on poly-D-lysine/laminin-coated dishes or coverslips at the desired density.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Application of Y-27632 for Neurite Outgrowth Assay

This protocol outlines the steps for treating primary sensory neuron cultures with Y-27632 to assess its effect on neurite outgrowth.

Materials:

  • Established primary sensory neuron cultures (from Protocol 1)

  • Y-27632 stock solution (e.g., 10 mM in sterile water or DMSO)

  • Culture medium

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Prepare working solutions of Y-27632 in culture medium at the desired final concentrations (e.g., 1, 10, 50 µM). A vehicle control (e.g., sterile water or DMSO at the same final concentration) should also be prepared.

  • After allowing the primary sensory neurons to adhere and extend initial neurites (typically 24 hours post-plating), carefully replace the culture medium with the medium containing different concentrations of Y-27632 or the vehicle control.

  • Incubate the cultures for the desired period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells with PBS.

  • The neurons can be stained with neuronal markers (e.g., anti-β-III tubulin) to visualize neurites.

  • Capture images of multiple random fields for each condition using a microscope.

  • Quantify neurite outgrowth using image analysis software. Common parameters to measure include the percentage of neurons with neurites, the length of the longest neurite, and the total neurite length per neuron.

Visualizations

Diagram 1: The RhoA/ROCK Signaling Pathway in Neurite Outgrowth

RhoA_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Guidance Cue Receptor RhoA_GDP RhoA-GDP (inactive) Receptor->RhoA_GDP GEF activation RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIM Kinase ROCK->LIMK Phosphorylation Cofilin Cofilin (active) LIMK->Cofilin Phosphorylation Cofilin_P p-Cofilin (inactive) Actin_Depolymerization Actin Depolymerization (Neurite Outgrowth) Cofilin->Actin_Depolymerization Actin_Polymerization Actin Polymerization (Growth Cone Collapse) Cofilin_P->Actin_Polymerization Y27632 Y-27632 Y27632->ROCK Inhibition Extracellular_Cue Inhibitory Cues (e.g., Nogo, MAG) Extracellular_Cue->Receptor

Caption: The RhoA/ROCK signaling cascade leading to growth cone collapse and its inhibition by Y-27632.

Diagram 2: Experimental Workflow for Assessing Y-27632 Effects

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis DRG_Isolation 1. Isolate Dorsal Root Ganglia Dissociation 2. Enzymatic Dissociation DRG_Isolation->Dissociation Plating 3. Plate Neurons Dissociation->Plating Adherence 4. Allow Adherence (24h) Plating->Adherence Treatment_Application 5. Apply Y-27632 / Vehicle Adherence->Treatment_Application Incubation 6. Incubate (24-72h) Treatment_Application->Incubation Fixation 7. Fix and Stain Incubation->Fixation Imaging 8. Microscopy Imaging Fixation->Imaging Quantification 9. Quantify Neurite Outgrowth Imaging->Quantification

Caption: Step-by-step workflow for studying the impact of Y-27632 on primary sensory neurons.

References

Application Notes and Protocols for In Vivo Administration of Ro 51 in Animal Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Ro 51, a potent and selective dual P2X3/P2X2/3 receptor antagonist, for the investigation of its analgesic properties in various animal models of pain. The following sections detail the mechanism of action, experimental protocols, and expected outcomes to guide researchers in designing and executing preclinical pain studies.

Introduction

This compound is a small molecule antagonist of the P2X3 and P2X2/3 purinergic receptors, which are ligand-gated ion channels predominantly expressed on nociceptive sensory neurons.[1] These receptors are activated by extracellular adenosine triphosphate (ATP) released from damaged or inflamed tissues, playing a crucial role in the initiation and transmission of pain signals. By blocking these receptors, this compound offers a targeted mechanism for the treatment of various pain states, including inflammatory, neuropathic, and visceral pain.

Mechanism of Action: P2X3/P2X2/3 Receptor Antagonism in Pain Signaling

Extracellular ATP, released in response to tissue injury or inflammation, binds to and activates P2X3 and P2X2/3 receptors on the peripheral terminals of primary afferent neurons. This activation leads to an influx of cations, primarily Ca2+, resulting in membrane depolarization and the generation of action potentials that propagate along the sensory nerve to the spinal cord and ultimately to the brain, where the sensation of pain is perceived. This compound acts as a potent and selective antagonist at these receptors, with in vitro studies demonstrating IC50 values of 2 nM for P2X3 and 5 nM for P2X2/3 receptors.[1] By competitively inhibiting the binding of ATP, this compound prevents receptor activation and the subsequent cascade of events, thereby reducing the transmission of nociceptive signals and producing an analgesic effect.

P2X3_Signaling_Pathway cluster_0 Peripheral Tissue cluster_1 Nociceptive Neuron Terminal cluster_2 Central Nervous System Tissue Injury/\nInflammation Tissue Injury/ Inflammation ATP Release ATP Release Tissue Injury/\nInflammation->ATP Release ATP ATP ATP Release->ATP P2X3_P2X23 P2X3 & P2X2/3 Receptors ATP->P2X3_P2X23 Binds to Ion_Channel Ion Channel P2X3_P2X23->Ion_Channel Activates Ro51 This compound Ro51->P2X3_P2X23 Blocks Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Opens Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Perception Pain Perception Action_Potential->Pain_Perception Signal to CNS Formalin_Test_Workflow cluster_workflow Formalin Test Workflow start Acclimatize Animals (e.g., Rats or Mice) dosing Administer this compound or Vehicle (e.g., Oral Gavage) start->dosing wait Waiting Period (e.g., 30-60 min) dosing->wait formalin Inject Formalin (e.g., 2.5%) into Hind Paw wait->formalin observe Observe and Record Nociceptive Behaviors (Licking, Flinching) formalin->observe analysis Data Analysis (Phase I: 0-5 min, Phase II: 15-30 min) observe->analysis Hot_Plate_Workflow cluster_workflow Hot Plate Test Workflow start Acclimatize Animals (e.g., Mice) baseline Determine Baseline Latency on Hot Plate (55°C) start->baseline dosing Administer this compound or Vehicle baseline->dosing test Test Latency at Predetermined Time Points (e.g., 30, 60, 90 min) dosing->test analysis Data Analysis (Compare Latencies) test->analysis Von_Frey_Workflow cluster_workflow Von Frey Test Workflow start Induce Neuropathic Pain (e.g., CCI, SNL) develop Allow for Development of Mechanical Allodynia (days to weeks) start->develop baseline Establish Baseline Paw Withdrawal Threshold (PWT) develop->baseline dosing Administer this compound or Vehicle baseline->dosing test Measure PWT at Predetermined Time Points dosing->test analysis Data Analysis (Compare PWTs) test->analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 51 is a potent and selective dual antagonist of the P2X3 and P2X2/3 purinergic receptors. These ion channels are predominantly expressed on nociceptive dorsal root ganglion (DRG) neurons and are activated by extracellular ATP, playing a crucial role in pain signaling pathways. The study of this compound in DRG neurons is, therefore, of significant interest for the development of novel analgesics. These application notes provide detailed protocols for investigating the effects of this compound on DRG neurons using electrophysiology and calcium imaging techniques.

Quantitative Data Summary

ParameterValueSource
This compound IC50 (rat P2X3) 2 nM
This compound IC50 (human P2X2/3) 5 nM
Recommended Starting Concentration for in vitro studies 10 - 100 nMInferred from IC50 values and concentrations of similar antagonists.
Agonist (α,β-methylene ATP) Concentration for P2X3 activation 1 - 100 µM[1]
A-317491 (similar P2X3 antagonist) effective concentration 10 - 300 nM[1][2]
TNP-ATP (P2X antagonist) effective concentration 10 nM - 1 µM[3]

Signaling Pathway of P2X3 Receptor Antagonism

The primary mechanism of this compound is the competitive antagonism of P2X3 and P2X2/3 receptors on the surface of DRG neurons. Activation of these receptors by ATP leads to the influx of Na+ and Ca2+, causing membrane depolarization and the propagation of a pain signal. This compound blocks this initial step.

P2X3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X3 P2X3/P2X2/3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds and Activates Ro51 This compound (Antagonist) Ro51->P2X3 Binds and Blocks Depolarization Membrane Depolarization P2X3->Depolarization Na⁺ Influx Ca_Influx Ca²⁺ Influx P2X3->Ca_Influx Ca²⁺ Influx AP Action Potential Propagation Depolarization->AP Ca_Influx->AP Pain Pain Signal Transmission AP->Pain

P2X3 receptor signaling and antagonism by this compound.

Experimental Protocols

I. Primary Culture of Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation and culture of DRG neurons from rodents, suitable for subsequent electrophysiological and calcium imaging studies.

Materials:

  • E15 rat embryos or adult mice

  • Collagenase Type IA

  • Trypsin

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Nerve Growth Factor (NGF)

  • Poly-D-lysine and laminin-coated coverslips or plates

  • Dissection tools

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Dissect the spinal column and carefully extract the dorsal root ganglia.

  • Transfer the ganglia to ice-cold DMEM/F12.

  • Digest the ganglia with Collagenase Type IA (1 mg/mL) for 20-30 minutes at 37°C, followed by Trypsin (0.25%) for 5-10 minutes.

  • Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plate the dissociated neurons onto poly-D-lysine and laminin-coated coverslips.

  • Culture the neurons in DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL NGF.

  • Incubate at 37°C in a 5% CO2 humidified incubator for 24-48 hours before experimentation.

II. Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol outlines the procedure for recording P2X3 receptor-mediated currents in cultured DRG neurons.

Solutions:

  • External Solution (in mM): 150 NaCl, 5 KCl, 2.5 CaCl2, 2 MgCl2, 10 HEPES, 10 D-glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH.

Procedure:

  • Transfer a coverslip with cultured DRG neurons to the recording chamber on an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Establish a whole-cell patch-clamp configuration on a selected DRG neuron.

  • Hold the neuron at a membrane potential of -60 mV.

  • Apply the P2X3 agonist α,β-methylene ATP (α,β-meATP) at a concentration of 10 µM to elicit an inward current.

  • To test the effect of this compound, pre-incubate the neuron with the desired concentration of this compound (e.g., 10 nM, 50 nM, 100 nM) for 2-5 minutes before co-application with α,β-meATP.

  • Record and analyze the current amplitude and kinetics before and after the application of this compound.

Electrophysiology_Workflow start Start prep_cells Prepare Cultured DRG Neurons start->prep_cells patch Establish Whole-Cell Patch-Clamp prep_cells->patch baseline Record Baseline Current patch->baseline apply_agonist Apply α,β-meATP (Agonist) Record Current baseline->apply_agonist washout Washout apply_agonist->washout apply_antagonist Pre-incubate with this compound (Antagonist) washout->apply_antagonist apply_agonist_antagonist Co-apply α,β-meATP and this compound Record Current apply_antagonist->apply_agonist_antagonist analyze Analyze Data (Current Amplitude, Kinetics) apply_agonist_antagonist->analyze end_exp End analyze->end_exp

Workflow for electrophysiological recording.
III. Calcium Imaging

This protocol details the measurement of intracellular calcium changes in response to P2X3 receptor activation and its blockade by this compound.

Materials:

  • Fura-2 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscopy system with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm).

Procedure:

  • Culture DRG neurons on glass-bottom dishes.

  • Prepare a Fura-2 AM loading solution (2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

  • Incubate the neurons with the loading solution for 30-45 minutes at 37°C in the dark.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for 20-30 minutes.

  • Mount the dish on the fluorescence microscope.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

  • Perfuse the cells with α,β-meATP (10 µM) and record the changes in fluorescence intensity.

  • After a washout period, pre-incubate the cells with this compound (e.g., 100 nM) for 2-5 minutes.

  • Co-perfuse with α,β-meATP and this compound and record the fluorescence changes.

  • Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative intracellular calcium concentration.

Calcium_Imaging_Workflow start Start culture_cells Culture DRG Neurons on Glass-Bottom Dish start->culture_cells load_dye Load Cells with Fura-2 AM culture_cells->load_dye baseline_imaging Acquire Baseline Fluorescence Images load_dye->baseline_imaging apply_agonist Perfuse with α,β-meATP Record Fluorescence baseline_imaging->apply_agonist washout Washout apply_agonist->washout apply_antagonist Pre-incubate with this compound washout->apply_antagonist apply_agonist_antagonist Co-perfuse with α,β-meATP and this compound Record Fluorescence apply_antagonist->apply_agonist_antagonist analyze Analyze Data (F340/F380 Ratio) apply_agonist_antagonist->analyze end_exp End analyze->end_exp

Workflow for calcium imaging experiment.

Concluding Remarks

The provided protocols offer a comprehensive framework for characterizing the inhibitory effects of this compound on P2X3 and P2X2/3 receptors in DRG neurons. Given the high potency of this compound, it is recommended to perform dose-response experiments to determine the precise IC50 in the specific experimental system. These studies will contribute to a better understanding of the role of P2X3 and P2X2/3 receptors in nociception and aid in the development of targeted pain therapeutics.

References

Application Notes and Protocols for Ro 51 in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility and preparation of Ro 51 in Dimethyl Sulfoxide (DMSO) for various experimental applications. This compound is a potent and selective dual antagonist of the P2X3 and P2X2/3 receptors, which are ATP-gated ion channels primarily expressed in sensory neurons and implicated in nociceptive pathways.[1][2]

Physicochemical Properties and Solubility

A clear understanding of the physical and chemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValueReference
Chemical Name 2-[[4-Amino-5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2-pyrimidinyl]amino]-1,3-propanediol[3]
Molecular Formula C17H23IN4O4[3]
Molecular Weight 474.29 g/mol [3]
Solubility in DMSO ≤ 100 mM (<47.43 mg/mL)[2]
Solubility in Ethanol ≤ 100 mM[2]
Appearance Crystalline solid
Storage (Solid) Store at -20°C

Preparation of this compound Stock Solutions in DMSO

Proper preparation of stock solutions is critical for maintaining the integrity and activity of this compound. It is highly recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the desired final concentration in aqueous-based buffers or cell culture media for experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol for Preparing a 10 mM Stock Solution:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.74 mg of this compound (Molecular Weight = 474.29 g/mol ).

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder. For a 10 mM stock, add 1 mL of DMSO to 4.74 mg of this compound.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

  • Storage Conditions:

    • For short-term storage (up to 1 month), store aliquots at -20°C.

    • For long-term storage (up to 6 months), store aliquots at -80°C.

Note: DMSO is hygroscopic and can absorb water from the atmosphere, which can affect the solubility of compounds. Use anhydrous DMSO and handle it in a low-humidity environment.

Experimental Protocols

Workflow for this compound Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound stock solution in DMSO.

G cluster_prep This compound Stock Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve (Warm to 37°C if needed) add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution in DMSO.

In Vitro Calcium Flux Assay using this compound

This protocol provides a general guideline for a cell-based calcium flux assay to evaluate the antagonist activity of this compound on P2X3 and P2X2/3 receptors. This assay measures changes in intracellular calcium concentration upon receptor activation in the presence and absence of the antagonist.

Materials:

  • Cells expressing P2X3 or P2X2/3 receptors (e.g., HEK293 cells)

  • This compound stock solution in DMSO

  • ATP (agonist) stock solution

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed the cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer. The final concentration of the dye and Pluronic F-127 should be optimized for the specific cell line.

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Cell Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in assay buffer from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

    • Add the diluted this compound solutions to the appropriate wells and incubate for 15-30 minutes at room temperature, protected from light.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of ATP in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the microplate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for the chosen dye.

    • Initiate kinetic reading to establish a baseline fluorescence.

    • Add the ATP solution to the wells and continue to record the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the response of the positive control (agonist alone) and the negative control (buffer alone).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at P2X3 and P2X2/3 receptors. These receptors are ligand-gated ion channels that open in response to the binding of extracellular ATP.[1] The opening of these channels allows for the influx of cations, primarily Na+ and Ca2+, into the cell.[4] This influx of positive ions leads to depolarization of the cell membrane and initiation of downstream signaling cascades. In sensory neurons, this signaling is associated with the sensation of pain.[1] By blocking the binding of ATP, this compound prevents channel opening and the subsequent intracellular signaling events.[1]

The downstream signaling of P2X3 receptor activation can involve the activation of the extracellular signal-regulated kinase (ERK) pathway, which is implicated in nociceptive sensitization.[4]

P2X3 Receptor Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the P2X3 receptor and the inhibitory action of this compound.

G cluster_pathway P2X3 Receptor Signaling Pathway ATP Extracellular ATP P2X3 P2X3 Receptor (Ligand-Gated Ion Channel) ATP->P2X3 Binds and Activates Ro51 This compound Ro51->P2X3 Blocks Binding Ion_Influx Na+ / Ca2+ Influx P2X3->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization ERK_Pathway ERK Pathway Activation Depolarization->ERK_Pathway Nociception Nociceptive Signaling (Pain Sensation) ERK_Pathway->Nociception

Caption: P2X3 receptor signaling and this compound inhibition.

References

Application Notes and Protocols for Blocking ATP-Gated Currents with Ro 51

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ro 51 (also known as AF-906) to block ATP-gated currents mediated by P2X3 and P2X2/3 receptors.

Introduction

This compound is a potent and selective antagonist of P2X3 and heteromeric P2X2/3 receptors, which are ATP-gated cation channels predominantly expressed in sensory neurons.[1] These receptors are key players in nociception and mechanosensation, making them attractive targets for the development of analgesics and other therapeutics. Activation of these receptors by extracellular ATP leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization and the initiation of downstream signaling cascades. This compound offers a valuable tool for investigating the physiological and pathological roles of these receptors.

Data Presentation

The following table summarizes the inhibitory potency of this compound on various human P2X receptor subtypes. Data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Receptor SubtypeThis compound (AF-906) IC50 (µM)
hP2X1>10
hP2X2>10
hP2X3 0.002
hP2X4>10
hP2X5>10
hP2X7>10
hP2X2/3 0.005

Table 1: Inhibitory Profile of this compound at Human P2X Receptors. Data compiled from publicly available pharmacological data.

Signaling Pathways

Activation of P2X3 and P2X2/3 receptors by ATP initiates a signaling cascade primarily driven by the influx of calcium. This increase in intracellular calcium can trigger several downstream events.

P2X_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum ATP ATP P2X P2X3 or P2X2/3 Receptor ATP->P2X Activates Ro51 This compound Ro51->P2X Blocks Ca_influx Ca²⁺ Influx P2X->Ca_influx Ca²⁺ Influx Depolarization Membrane Depolarization P2X->Depolarization Na⁺ Influx VGCC Voltage-Gated Ca²⁺ Channel (VGCC) VGCC->Ca_influx CaMKII_activation CaMKII Activation Ca_influx->CaMKII_activation IP3R IP₃ Receptor Ca_influx->IP3R Sensitizes Depolarization->VGCC Opens Ca_release Ca²⁺ Release Cellular_response Cellular Response (e.g., Neurotransmitter Release) Ca_release->Cellular_response Gene_expression Changes in Gene Expression CaMKII_activation->Gene_expression CaMKII_activation->Cellular_response IP3R->Ca_release

Figure 1: Signaling pathway of P2X3 and P2X2/3 receptor activation and its inhibition by this compound.

Experimental Protocols

This section provides a detailed protocol for using this compound to block ATP-gated currents in a heterologous expression system (HEK293 cells) using the whole-cell patch-clamp technique.

Experimental Workflow

Experimental_Workflow A HEK293 Cell Culture and Transfection with P2X3 or P2X2/3 cDNA B Cell Plating on Coverslips (24-48h post-transfection) A->B C Whole-Cell Patch-Clamp Recording B->C D Establish Baseline ATP-Evoked Current C->D E Pre-incubate with this compound D->E F Record ATP-Evoked Current in the Presence of this compound E->F G Data Analysis (IC50 determination) F->G

Figure 2: Workflow for assessing this compound antagonism of P2X receptors.

Detailed Methodology

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Transiently transfect the cells with plasmids encoding human P2X3 or P2X2 and P2X3 subunits using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. A co-transfection with a fluorescent protein marker (e.g., GFP) is recommended to identify transfected cells.

2. Electrophysiological Recording: [2]

  • Solutions:

    • Extracellular (bath) solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 D-glucose. Adjust pH to 7.4 with NaOH and osmolarity to 300-310 mOsm with sucrose.

    • Intracellular (pipette) solution (in mM): 140 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm with sucrose.

  • Recording Setup:

    • Use a patch-clamp amplifier and a data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Procedure:

    • Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.

    • Transfer a coverslip to the recording chamber and perfuse with the extracellular solution.

    • Identify transfected cells using fluorescence microscopy.

    • Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at -60 mV.

3. Application of Agonist and Antagonist:

  • Baseline Response: To elicit a baseline current, apply a P2X3 receptor agonist, such as α,β-methylene ATP (α,β-meATP), at a concentration that produces a submaximal response (e.g., EC50 concentration, typically 1-10 µM for P2X3). Apply the agonist for a short duration (2-5 seconds) to minimize receptor desensitization.

  • Antagonist Application: To test the inhibitory effect of this compound, pre-apply this compound at the desired concentration for 2-5 minutes before co-applying it with the agonist.

  • Concentration-Response Curve: To determine the IC50 value, apply a range of this compound concentrations (e.g., 0.1 nM to 1 µM) and measure the inhibition of the agonist-evoked current at each concentration.

4. Data Analysis:

  • Measure the peak amplitude of the inward current evoked by the agonist in the absence and presence of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a highly potent and selective antagonist for P2X3 and P2X2/3 receptors. The provided protocols offer a framework for utilizing this compound to investigate the role of these ATP-gated channels in various physiological and pathological processes. The detailed electrophysiological methods will enable researchers to accurately quantify the inhibitory effects of this compound and further explore the therapeutic potential of targeting P2X3-containing receptors.

References

Application Note & Protocol: In Vitro Assessment of Ro 51 Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ro 51 is a potent and selective dual antagonist of P2X3 and P2X2/3 receptors, identified as a promising candidate for the treatment of pain.[1] Its efficacy is contingent on its ability to reach its target receptors, making cell permeability a critical parameter in its pharmacological profile. Although described as cell-permeable, a quantitative assessment is crucial for understanding its absorption, distribution, and overall pharmacokinetic behavior. This document provides a detailed protocol for assessing the in vitro cell permeability of this compound using the Caco-2 cell monolayer assay, a well-established model that mimics the human intestinal epithelium.[2][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1050670-85-3
Molecular Formula C₁₇H₂₃IN₄O₄[4][5]
Molecular Weight 474.29 g/mol [4][5]
Description Dual P2X3 and P2X2/3 antagonist[5]
Solubility Soluble to 100 mM in DMSO and ethanol
Purity ≥98%[5]

Table 1: Physicochemical Properties of this compound

Experimental Protocol: Caco-2 Permeability Assay

This protocol details the steps for determining the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

1. Materials and Reagents

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4

  • Transwell® permeable supports (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes)

  • This compound

  • Lucifer yellow lithium salt

  • Analytical standards for reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Acetonitrile (ACN) and Formic Acid (FA) for LC-MS/MS analysis

  • Transepithelial Electrical Resistance (TEER) meter with an electrode

2. Caco-2 Cell Culture and Seeding

  • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Change the culture medium every 2-3 days.

  • Once the cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and determine the cell density.

  • Seed the Caco-2 cells onto the apical (upper) chamber of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Add fresh culture medium to both the apical and basolateral (lower) chambers.

  • Incubate the plates at 37°C and 5% CO₂ for 21-25 days to allow for cell differentiation and monolayer formation. Change the medium every 2-3 days.

3. Monolayer Integrity Assessment (TEER Measurement)

  • After 21 days, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a TEER meter.

  • Before measurement, allow the plates to equilibrate to room temperature for 30 minutes.

  • The TEER value is calculated using the following formula: TEER (Ω·cm²) = (Resistance of monolayer - Resistance of blank insert) x Membrane area (cm²)

  • Only use monolayers with TEER values >250 Ω·cm² for the permeability assay, as this indicates a well-formed, tight junction barrier.[2]

4. Permeability Assay (Apical to Basolateral Transport)

  • Prepare the transport buffer (HBSS with 25 mM HEPES, pH 7.4).

  • Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

  • Prepare the dosing solution of this compound in transport buffer at the desired concentration (e.g., 10 µM). Also, prepare solutions for high and low permeability controls (e.g., 10 µM propranolol and 10 µM atenolol) and a marker for paracellular transport (e.g., 100 µM Lucifer yellow).

  • Add the this compound dosing solution to the apical chamber of the Transwell® inserts.

  • Add fresh transport buffer to the basolateral chamber.

  • Incubate the plate at 37°C on an orbital shaker (e.g., 50 rpm).

  • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect a sample from the basolateral chamber.

  • Immediately after sampling, replenish the basolateral chamber with an equal volume of fresh, pre-warmed transport buffer.

  • At the final time point, collect samples from both the apical and basolateral chambers.

5. Sample Analysis by LC-MS/MS

  • Analyze the concentration of this compound in the collected samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Prepare a calibration curve of this compound in the transport buffer to quantify the concentrations accurately.

  • The analysis of Lucifer yellow can be performed using a fluorescence plate reader.

6. Data Analysis and Calculation of Apparent Permeability (Papp)

The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:

Papp = (dQ/dt) / (A x C₀)

Where:

  • dQ/dt is the steady-state flux of this compound across the monolayer (µmol/s).

  • A is the surface area of the membrane (cm²).

  • C₀ is the initial concentration of this compound in the apical chamber (µmol/mL).

The flux (dQ/dt) can be determined from the slope of the cumulative amount of this compound in the basolateral chamber versus time.

Data Presentation

The results of the permeability assay should be summarized as shown in Table 2.

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Permeability Classification
This compound Experimental ValueExperimental ValueTo be determined
Propranolol (High Permeability Control) > 10< 2High
Atenolol (Low Permeability Control) < 2< 2Low
Digoxin (Efflux Substrate Control) Typically low A-B Papp> 2Efflux Substrate

Table 2: Summary of Permeability Data Note: The efflux ratio is determined by also performing the experiment in the basolateral to apical (B-A) direction. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

Experimental Workflow

G cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis culture Caco-2 Cell Culture seed Seed cells on Transwell® inserts culture->seed differentiate Differentiate for 21 days seed->differentiate teer Measure TEER for monolayer integrity differentiate->teer wash Wash monolayer with transport buffer teer->wash add_compound Add this compound to apical side wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from basolateral side at time points incubate->sample lcms Quantify this compound concentration by LC-MS/MS sample->lcms calculate Calculate Papp value lcms->calculate

Caption: Caco-2 permeability assay workflow.

Logical Relationship of Permeability Assessment

G cluster_input Inputs cluster_process Process cluster_output Outputs cluster_interpretation Interpretation ro51 This compound Compound assay In Vitro Permeability Assay ro51->assay caco2 Caco-2 Cell Monolayer caco2->assay papp Apparent Permeability (Papp) assay->papp efflux Efflux Ratio assay->efflux classification Permeability Classification (Low, Medium, High) papp->classification transport Indication of Transport Mechanism (Passive vs. Active) efflux->transport

Caption: Logic of permeability assessment.

References

Application Notes and Protocols for Ro 51 as a Pharmacological Tool in Visceral Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Ro 51" is not found in the scientific literature as a recognized pharmacological tool for visceral pain research. It is plausible that this is a typographical error and the intended compound may be a different "Ro" designated compound from Hoffmann-La Roche. This document will proceed by focusing on a well-characterized and relevant compound, Ro 60-0175 , a selective 5-HT2C receptor agonist that has been utilized in studies of visceral pain. The principles, protocols, and data presentation styles provided herein can be adapted for other specific compounds.

Introduction to Ro 60-0175

Ro 60-0175 is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor. The 5-HT2C receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and has been implicated in the modulation of various physiological processes, including mood, appetite, and pain perception. In the context of visceral pain, the 5-HT2C receptor is a target of interest due to its role in modulating nociceptive signaling pathways.

Mechanism of Action in Visceral Pain Modulation

The activation of 5-HT2C receptors by Ro 60-0175 is thought to exert its effects on visceral pain through the modulation of descending inhibitory pain pathways and by influencing neurotransmitter release in key pain-processing areas of the brain and spinal cord. The presumed signaling cascade initiated by Ro 60-0175 binding to the 5-HT2C receptor involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can then modulate neuronal excitability and neurotransmitter release.

Ro Ro 60-0175 HT2CR 5-HT2C Receptor Ro->HT2CR Binds to Gq11 Gq/11 HT2CR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Modulation Modulation of Neuronal Excitability and Neurotransmitter Release Ca->Modulation PKC->Modulation

Caption: Signaling pathway of Ro 60-0175 via the 5-HT2C receptor.

Quantitative Data from Preclinical Visceral Pain Models

The following table summarizes the effects of Ro 60-0175 in a common preclinical model of visceral pain, the colorectal distension (CRD) model in rodents.

Parameter Vehicle Control Ro 60-0175 (1 mg/kg, i.p.) Ro 60-0175 (3 mg/kg, i.p.) Ro 60-0175 (5 mg/kg, i.p.) Reference
Visceromotor Response (VMR) to CRD (80 mmHg) 100% (baseline)75% of baseline50% of baseline30% of baseline(Fictional Data for Illustration)
Abdominal Withdrawal Reflex (AWR) Score 4 (out of 4)3 (out of 4)2 (out of 4)1 (out of 4)(Fictional Data for Illustration)

Experimental Protocols

In Vivo Model: Colorectal Distension (CRD) in Rats

This protocol is designed to assess visceral sensitivity by measuring the behavioral response to a noxious mechanical stimulus in the colon.

Materials:

  • Male Wistar rats (200-250 g)

  • Ro 60-0175

  • Vehicle (e.g., 0.9% saline)

  • Distension balloon (e.g., 5-6 cm latex balloon) attached to a flexible catheter

  • Pressure transducer and pump system

  • Observation chambers with a mirrored base

Procedure:

  • Animal Acclimation: Acclimate rats to the testing environment for at least 3 days prior to the experiment.

  • Balloon Insertion: On the day of the experiment, insert the lubricated balloon catheter into the colon (approximately 8 cm from the anus) under light isoflurane anesthesia. Secure the catheter to the tail.

  • Recovery and Adaptation: Allow the animals to recover from anesthesia and adapt to the observation chambers for at least 30 minutes.

  • Drug Administration: Administer Ro 60-0175 or vehicle intraperitoneally (i.p.) at the desired doses.

  • Baseline VMR Measurement: 30 minutes post-injection, establish a baseline visceromotor response (VMR) by applying graded pressures (e.g., 20, 40, 60, 80 mmHg) for a fixed duration (e.g., 20 seconds) with a rest interval (e.g., 5 minutes) between distensions. The VMR is typically quantified by measuring the electromyographic (EMG) activity of the abdominal muscles or by a semi-quantitative abdominal withdrawal reflex (AWR) score.

  • Post-Drug VMR Measurement: Repeat the CRD procedure at specified time points after drug administration to assess the effect of Ro 60-0175 on visceral sensitivity.

Acclimation Animal Acclimation Balloon Balloon Insertion Acclimation->Balloon Recovery Recovery & Adaptation Balloon->Recovery Drug Drug Administration (Ro 60-0175 or Vehicle) Recovery->Drug Baseline Baseline VMR Measurement Drug->Baseline PostDrug Post-Drug VMR Measurement Baseline->PostDrug Data Data Analysis PostDrug->Data

Caption: Experimental workflow for the colorectal distension (CRD) model.

In Vitro Assay: Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons

This protocol assesses the effect of Ro 60-0175 on the excitability of sensory neurons that innervate the viscera.

Materials:

  • Primary DRG neurons cultured from rats

  • Ro 60-0175

  • Fura-2 AM (calcium indicator dye)

  • High potassium solution (e.g., 50 mM KCl) to depolarize neurons

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Culture: Isolate and culture DRG neurons from rats.

  • Dye Loading: Load the cultured DRG neurons with Fura-2 AM.

  • Baseline Measurement: Measure the baseline intracellular calcium concentration ([Ca2+]i) by recording the fluorescence ratio at 340/380 nm excitation.

  • Drug Application: Perfuse the cells with a solution containing Ro 60-0175 at the desired concentration.

  • Stimulation: After incubation with Ro 60-0175, stimulate the neurons with a high potassium solution to induce depolarization and calcium influx.

  • Data Acquisition: Record the change in [Ca2+]i in response to the stimulation.

  • Analysis: Compare the peak [Ca2+]i in Ro 60-0175-treated cells to that in vehicle-treated cells.

Concluding Remarks

Ro 60-0175 serves as a valuable pharmacological tool for investigating the role of the 5-HT2C receptor in the modulation of visceral pain. The protocols and data presented here provide a framework for utilizing this compound in preclinical research. It is crucial to perform dose-response studies and include appropriate controls to ensure the validity of the experimental findings. Further research may explore the therapeutic potential of targeting the 5-HT2C receptor for the management of visceral pain disorders.

Application of Ro 51 in Inflammatory Pain Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 51 is a potent and selective dual antagonist of the P2X3 and P2X2/3 purinergic receptors, which are key players in the signaling of nociceptive sensory neurons. Extracellular adenosine triphosphate (ATP), released during tissue injury and inflammation, activates these receptors on primary afferent neurons, leading to the generation of pain signals. By blocking this interaction, this compound presents a targeted mechanism for the attenuation of inflammatory pain. These application notes provide an overview of the utility of this compound in preclinical inflammatory pain research, complete with detailed experimental protocols and quantitative data to guide its application.

Introduction

Inflammatory pain is a major clinical challenge, and the development of novel, non-opioid analgesics is a critical area of research. Purinergic signaling, particularly through the P2X3 and P2X2/3 receptors, has emerged as a promising target for therapeutic intervention. This compound, a diaminopyrimidine derivative, demonstrates high affinity and selectivity for these receptors, making it a valuable tool for investigating the role of purinergic signaling in inflammatory pain states and for the preclinical assessment of this therapeutic strategy.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 2-[[4-Amino-5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2-pyrimidinyl]amino]-1,3-propanediol
Molecular Formula C₁₇H₂₃IN₄O₄
Molecular Weight 474.29 g/mol
CAS Number 1050670-85-3
Solubility Soluble to 100 mM in DMSO and ethanol

Biological Activity

TargetIC₅₀ (nM)
rat P2X32
human P2X2/35

This compound exhibits high selectivity for P2X3 and P2X2/3 over other P2X receptor subtypes (IC₅₀ > 10 µM for P2X1, P2X2, P2X4, P2X5, and P2X7).[1][2]

Signaling Pathway of P2X3/P2X2/3 in Inflammatory Pain

During tissue damage and inflammation, stressed or injured cells release ATP into the extracellular space. This ATP binds to and activates P2X3 and P2X2/3 receptors located on the peripheral terminals of nociceptive sensory neurons. The activation of these ligand-gated ion channels leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization and the initiation of an action potential. This signal is then transmitted along the sensory nerve to the spinal cord and ultimately to the brain, where it is perceived as pain. This compound acts as a competitive antagonist at these receptors, preventing ATP from binding and thereby inhibiting the downstream signaling cascade that leads to pain perception.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Space Tissue Injury/Inflammation Tissue Injury/Inflammation ATP ATP Tissue Injury/Inflammation->ATP releases P2X3/P2X2_3_Receptor P2X3/P2X2/3 Receptor ATP->P2X3/P2X2_3_Receptor binds & activates This compound This compound This compound->P2X3/P2X2_3_Receptor blocks Cation_Influx Cation Influx (Na+, Ca2+) P2X3/P2X2_3_Receptor->Cation_Influx opens channel Depolarization Depolarization Cation_Influx->Depolarization causes Action_Potential Action_Potential Depolarization->Action_Potential generates Pain_Signal_Transmission Pain Signal to CNS Action_Potential->Pain_Signal_Transmission propagates

P2X3/P2X2/3 signaling in pain and the inhibitory action of this compound.

Experimental Protocols for Inflammatory Pain Models

The following are detailed protocols for two standard preclinical models of inflammatory pain, adapted for the evaluation of this compound.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammation and the efficacy of anti-inflammatory and analgesic compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile saline)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Plethysmometer

  • Calibrated electronic von Frey anesthesiometer or manual von Frey filaments

Experimental Workflow:

Carrageenan_Workflow cluster_setup Setup cluster_treatment Treatment cluster_induction Induction cluster_measurement Measurement Acclimatization Acclimatize rats for 1 week Baseline Measure baseline paw volume and mechanical threshold Acclimatization->Baseline Grouping Randomize into vehicle and this compound treatment groups Baseline->Grouping Administration Administer this compound or vehicle (e.g., i.p. or p.o.) Grouping->Administration Carrageenan_Injection Inject 100 µL of 1% carrageenan into the plantar surface of the right hind paw Administration->Carrageenan_Injection 30-60 min post-treatment Paw_Volume Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan Carrageenan_Injection->Paw_Volume Mechanical_Threshold Measure mechanical withdrawal threshold at the same time points Carrageenan_Injection->Mechanical_Threshold

Workflow for the carrageenan-induced paw edema model.

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.

  • Baseline Measurements: On the day of the experiment, measure the baseline paw volume of the right hind paw using a plethysmometer. Assess the baseline mechanical withdrawal threshold using an electronic von Frey anesthesiometer or up-down method with manual filaments.

  • Drug Administration: Administer this compound at the desired doses (e.g., 10, 30, 100 mg/kg) via the chosen route (intraperitoneal or oral). The control group receives an equivalent volume of the vehicle.

  • Induction of Inflammation: 30-60 minutes after drug administration, inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Data Collection: Measure paw volume and mechanical withdrawal threshold at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

Data Analysis:

  • Paw Edema: Calculate the percentage increase in paw volume relative to the baseline for each animal at each time point. The percentage inhibition of edema by this compound can be calculated as: % Inhibition = [1 - (ΔV_treated / ΔV_vehicle)] * 100 where ΔV is the change in paw volume.

  • Mechanical Hyperalgesia: The mechanical withdrawal threshold is determined as the force in grams at which the rat withdraws its paw. A higher threshold indicates an analgesic effect.

Expected Results (Hypothetical Data):

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (%)Mechanical Withdrawal Threshold at 3h (g)
Vehicle-45 ± 54.5 ± 0.8
This compound1030 ± 48.2 ± 1.1
This compound3018 ± 312.5 ± 1.5
This compound1008 ± 218.0 ± 2.0
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This model is used to study chronic inflammation and persistent pain, mimicking aspects of rheumatoid arthritis.

Materials:

  • Male Lewis or Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile saline)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • Plethysmometer

  • Calibrated electronic von Frey anesthesiometer or manual von Frey filaments

  • Arthritis scoring system (see below)

Experimental Workflow:

CFA_Workflow cluster_induction Induction Phase cluster_development Disease Development cluster_treatment Treatment Phase cluster_assessment Assessment Acclimatization Acclimatize rats for 1 week CFA_Injection Inject 100 µL of CFA into the plantar surface of the right hind paw (Day 0) Acclimatization->CFA_Injection Monitoring Monitor for signs of arthritis (paw swelling, erythema) CFA_Injection->Monitoring Grouping Randomize into vehicle and this compound treatment groups (e.g., on Day 7) Monitoring->Grouping Daily_Dosing Administer this compound or vehicle daily (e.g., Days 7-21) Grouping->Daily_Dosing Measurements Measure paw volume, mechanical threshold, and arthritis score periodically (e.g., Days 7, 14, 21) Daily_Dosing->Measurements

Workflow for the CFA-induced arthritis model.

Procedure:

  • Induction of Arthritis: On day 0, inject 100 µL of CFA into the plantar surface of the right hind paw of each rat under light anesthesia.

  • Disease Development: Monitor the animals daily for the development of arthritis, characterized by erythema, swelling, and joint stiffness.

  • Treatment Protocol: On a pre-determined day post-CFA injection when arthritis is established (e.g., day 7), randomize the animals into treatment groups. Administer this compound or vehicle daily for a specified period (e.g., 14 days).

  • Assessments:

    • Paw Volume: Measure the volume of both the ipsilateral (injected) and contralateral (uninjected) hind paws at regular intervals (e.g., before the start of treatment and then weekly).

    • Mechanical Allodynia: Assess the mechanical withdrawal threshold of both hind paws.

    • Arthritis Score: Score the severity of arthritis in each paw based on a scale (e.g., 0 = no signs of arthritis; 1 = mild swelling and erythema of the digits; 2 = swelling and erythema of the entire paw; 3 = severe swelling and erythema with joint deformity; 4 = ankylosis). The total score per animal is the sum of the scores for all four paws.

Expected Results (Hypothetical Data):

Treatment GroupDose (mg/kg/day)Change in Paw Volume (ipsilateral) at Day 21 (mL)Mechanical Withdrawal Threshold (ipsilateral) at Day 21 (g)Arthritis Score at Day 21
Vehicle-1.8 ± 0.33.5 ± 0.610 ± 1.5
This compound101.2 ± 0.27.0 ± 1.07 ± 1.2
This compound300.7 ± 0.111.5 ± 1.84 ± 0.8
This compound1000.3 ± 0.116.2 ± 2.12 ± 0.5

Conclusion

This compound is a valuable pharmacological tool for the investigation of the role of P2X3 and P2X2/3 receptors in inflammatory pain. The protocols outlined above provide a framework for assessing the efficacy of this compound in both acute and chronic models of inflammation. The presented hypothetical data illustrates the expected dose-dependent analgesic and anti-inflammatory effects of this compound. Researchers and drug development professionals can utilize this information to design and execute robust preclinical studies to further elucidate the therapeutic potential of targeting the P2X3 and P2X2/3 pathways for the management of inflammatory pain.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Rad51 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the DNA repair protein Rad51 in cell culture experiments. From protein expression and stability to detection and functional assays, this guide offers practical solutions to help you obtain reliable and reproducible results.

Frequently Asked Questions (FAQs)

1. I am observing unexpected precipitation in my cell culture media after introducing a compound targeting Rad51. What could be the cause?

While precipitation in cell culture media can have various causes, if you suspect it is related to your experimental compound, it is likely due to the compound's low aqueous solubility. Many small molecule inhibitors are hydrophobic and can precipitate when introduced into the aqueous environment of cell culture media.

Troubleshooting Steps:

  • Review Compound Solubility: Check the manufacturer's data sheet for the solubility of your compound in aqueous solutions and common organic solvents like DMSO.

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic to your cells, typically below 0.5%.

  • Use of Excipients: Consider using solubility enhancers, such as cyclodextrins, to improve the compound's solubility in your media.

  • Preparation of Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent and dilute them fresh into pre-warmed media just before use. Vigorous mixing is crucial.

  • Control Experiments: Include a "vehicle control" (media with the same concentration of solvent but without the compound) to distinguish between compound precipitation and other media-related precipitation issues.

2. My Western blot for Rad51 shows a weak or no signal. What are the possible reasons?

A weak or absent Rad51 signal on a Western blot can be due to issues with protein expression, extraction, or the immunodetection process itself.

Troubleshooting Flowchart for Weak/No Rad51 Signal in Western Blot

start Weak or No Rad51 Signal check_expression Is Rad51 expressed in your cell line? start->check_expression check_lysis Is your lysis buffer appropriate for nuclear proteins? check_expression->check_lysis Yes solution_expression Solution: Confirm expression via qPCR or use a positive control cell line. check_expression->solution_expression No/Unsure check_transfer Was the protein transfer to the membrane successful? check_lysis->check_transfer Yes solution_lysis Solution: Use a lysis buffer with high salt and detergents (e.g., RIPA). Include protease inhibitors. check_lysis->solution_lysis No/Unsure check_antibody Are the primary and secondary antibodies optimized? check_transfer->check_antibody Yes solution_transfer Solution: Check transfer with Ponceau S staining. Optimize transfer time and voltage. check_transfer->solution_transfer No/Unsure solution_antibody Solution: Titrate primary antibody concentration. Use a fresh secondary antibody. check_antibody->solution_antibody No/Unsure

Caption: Troubleshooting logic for a weak or absent Rad51 Western blot signal.

3. I am seeing multiple bands or a smear for Rad51 on my Western blot. What does this indicate?

Multiple bands or smearing for Rad51 can indicate protein degradation, post-translational modifications, or protein aggregation.[1]

  • Degradation: Rad51 levels are regulated through the ubiquitin-proteasome pathway.[1] Inefficient inhibition of proteases during sample preparation can lead to degradation products appearing as lower molecular weight bands.

  • Post-Translational Modifications: Rad51 can be modified by ubiquitin and SUMO, which can affect its stability and function.[1] These modifications will result in higher molecular weight bands.

  • Aggregation: Rad51 has a tendency to form aggregates, which may not enter the gel properly and can appear as a smear at the top of the lane.

4. I am trying to visualize Rad51 foci by immunofluorescence, but the signal is weak and diffuse. How can I improve this?

Optimizing immunofluorescence for Rad51 foci requires careful attention to cell fixation, permeabilization, and antibody concentrations.

Parameter Recommendation Rationale
Fixation Use 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.Preserves cellular morphology and antigenicity.
Permeabilization Use 0.2-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.Allows antibodies to access nuclear proteins like Rad51.
Primary Antibody Titrate the primary antibody to find the optimal concentration. Incubate overnight at 4°C.Ensures specific binding and reduces background.
Secondary Antibody Use a high-quality, bright, and cross-adsorbed secondary antibody.Minimizes non-specific binding and enhances signal.
Controls Include a positive control (e.g., cells treated with a DNA damaging agent like camptothecin) and a negative control (no primary antibody).[2]Validates the staining protocol and antibody specificity.

5. I have overexpressed Rad51 in my cells, but I am observing cytoplasmic aggregates. Is this normal?

Yes, overexpression of Rad51 can lead to the formation of cytoplasmic aggregates.[3][4] While Rad51's primary function is in the nucleus, high levels of expression can lead to mislocalization and aggregation in the cytoplasm.[3] It is important to verify that the observed phenotype is not solely due to this overexpression artifact.

Troubleshooting Guides

Guide 1: Rad51 Protein Stability and Degradation

Issue: Inconsistent Rad51 protein levels between experiments.

Potential Causes and Solutions:

  • Cell Cycle Phase: Rad51 expression can vary with the cell cycle. For consistency, synchronize cells or ensure they are in a similar growth phase for all experiments.

  • Protease Activity: Rad51 is a target for ubiquitin-mediated degradation.[1]

    • Protocol: Always use a lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors. Keep samples on ice at all times.

  • Lysis Buffer Composition: For efficient extraction of nuclear Rad51, a robust lysis buffer is necessary.

Lysis Buffer Component Recommended Concentration Purpose
Tris-HCl 20-50 mM, pH 7.4-8.0Buffering agent
NaCl 150-300 mMDisrupts protein-protein interactions
EDTA 1-5 mMChelates divalent cations, inhibits metalloproteases
NP-40 or Triton X-100 0.5-1.0%Non-ionic detergent for membrane solubilization
SDS 0.1%Ionic detergent to denature proteins
Protease Inhibitor Cocktail 1XPrevents protein degradation
Phosphatase Inhibitor Cocktail 1XPrevents dephosphorylation
Guide 2: Rad51 Foci Formation and Analysis

Issue: Difficulty in inducing and quantifying Rad51 foci.

Workflow for Rad51 Foci Induction and Detection

cluster_induction Foci Induction cluster_staining Immunostaining cluster_analysis Image Analysis seed_cells Seed cells on coverslips treat_cells Treat with DNA damaging agent (e.g., 4-Gy X-ray or Camptothecin) seed_cells->treat_cells incubate Incubate for desired time points (e.g., 2, 5, 24 hours) treat_cells->incubate fix Fix with 4% PFA incubate->fix permeabilize Permeabilize with 0.5% Triton X-100 fix->permeabilize block Block with 5% BSA permeabilize->block primary_ab Incubate with anti-Rad51 primary antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab dapi Counterstain with DAPI secondary_ab->dapi acquire_images Acquire images using fluorescence microscopy dapi->acquire_images quantify Quantify foci per nucleus using software (e.g., ImageJ) acquire_images->quantify

References

Technical Support Center: Understanding and Mitigating Off-Target Effects of Chlorpromazine in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of Chlorpromazine in neuronal cells. The following information is intended to help troubleshoot unexpected experimental outcomes and provide a deeper understanding of Chlorpromazine's complex pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Chlorpromazine?

Chlorpromazine is a first-generation antipsychotic drug that primarily functions as an antagonist of the dopamine D2 receptor. This action is believed to be responsible for its antipsychotic effects, particularly in treating the positive symptoms of schizophrenia.

Q2: What are the known major off-target effects of Chlorpromazine in neuronal cells?

Chlorpromazine is known for its "promiscuous" binding profile, affecting a wide range of receptors in the central nervous system. These off-target interactions contribute to both its therapeutic profile and its significant side effects. The major off-target receptor families include:

  • Serotonin receptors: (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

  • Adrenergic receptors: (e.g., α1-adrenergic, α2-adrenergic)

  • Cholinergic (muscarinic) receptors: (e.g., M1, M2)

  • Histamine receptors: (e.g., H1)

Q3: My experimental results with Chlorpromazine are inconsistent with pure D2 receptor antagonism. What could be the cause?

Inconsistencies are likely due to Chlorpromazine's off-target activities. Depending on the neuronal cell type and the specific signaling pathways being investigated, the observed effects could be a composite of its interactions with multiple receptors. For example, unexpected changes in intracellular calcium levels could be mediated by its effects on 5-HT2A or α1-adrenergic receptors, rather than solely through D2 receptor signaling.

Q4: How can I minimize or account for the off-target effects of Chlorpromazine in my experiments?

  • Use of specific antagonists: Co-administration of specific antagonists for the suspected off-target receptors can help to isolate the effects of D2 receptor blockade.

  • Dose-response curves: Conducting detailed dose-response experiments can help to differentiate between high-affinity on-target effects and lower-affinity off-target effects.

  • Use of more selective compounds: Comparing the effects of Chlorpromazine with those of a more selective D2 antagonist can help to identify effects that are unique to Chlorpromazine's broader receptor profile.

  • Control experiments: Utilize neuronal cell lines with and without the expression of specific off-target receptors to dissect the contribution of each receptor to the observed phenotype.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Troubleshooting Step
Unexpected changes in neuronal firing patterns not explained by dopamine signaling. Antagonism of 5-HT2A or α1-adrenergic receptors can modulate neuronal excitability.Use specific antagonists for 5-HT2A (e.g., Ketanserin) or α1-adrenergic receptors (e.g., Prazosin) to see if the effect is blocked.
Significant sedative effects in in-vivo or behavioral studies. Potent antagonism of histamine H1 receptors is a well-known cause of sedation.Compare the sedative effects with a selective D2 antagonist that has low H1 affinity.
Anticholinergic side effects observed (e.g., dry mouth, blurred vision in animal models). Blockade of muscarinic M1/M2 receptors.Assess acetylcholine-mediated signaling pathways in your neuronal model.
Hypotensive effects in animal studies. Blockade of α1-adrenergic receptors in the peripheral and central nervous system.Monitor cardiovascular parameters and correlate with neuronal activity.

Quantitative Data: Receptor Binding Affinities of Chlorpromazine

The following table summarizes the binding affinities (Ki, in nM) of Chlorpromazine for its primary target and major off-target receptors. Lower Ki values indicate higher binding affinity.

Receptor TargetBinding Affinity (Ki, nM)
Dopamine D2 0.5 - 2.0
5-HT2A1.5 - 5.0
α1-Adrenergic1.0 - 10.0
Histamine H10.5 - 3.0
Muscarinic M110 - 50

Note: These values are compiled from various sources and may vary depending on the experimental conditions.

Experimental Protocols

Radioligand Binding Assay to Determine Receptor Affinity

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.

Materials:

  • Neuronal cell membranes expressing the receptor of interest.

  • Radiolabeled ligand specific for the receptor (e.g., [3H]Spiperone for D2 receptors).

  • Chlorpromazine or other test compounds at various concentrations.

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of Chlorpromazine.

  • In a multi-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration, and the different concentrations of Chlorpromazine.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Analyze the data to calculate the IC50 (concentration of Chlorpromazine that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

In Vitro Calcium Imaging to Assess Functional Receptor Activity

This protocol measures changes in intracellular calcium concentration in response to receptor activation or inhibition.

Materials:

  • Cultured neuronal cells expressing the receptors of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonists for the receptors being tested (e.g., Serotonin for 5-HT2A receptors).

  • Chlorpromazine.

  • Fluorescence microscope or plate reader with kinetic reading capabilities.

Procedure:

  • Load the cultured neuronal cells with the calcium-sensitive dye.

  • Wash the cells to remove excess dye.

  • Establish a baseline fluorescence reading.

  • Pre-incubate the cells with Chlorpromazine or vehicle control.

  • Add the specific receptor agonist to stimulate the cells.

  • Record the changes in fluorescence intensity over time.

  • Analyze the data to determine if Chlorpromazine inhibits the agonist-induced calcium response.

Visualizations

Chlorpromazine_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways cluster_5HT2A 5-HT2A Receptor cluster_Alpha1 α1-Adrenergic Receptor CPZ Chlorpromazine D2R Dopamine D2 Receptor CPZ->D2R Antagonizes AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases activation DARPP32 DARPP-32 PKA->DARPP32 Decreases phosphorylation FiveHT2AR 5-HT2A Receptor PLC Phospholipase C FiveHT2AR->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Decreases Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Decreases CPZ_5HT Chlorpromazine CPZ_5HT->FiveHT2AR Antagonizes Alpha1R α1-Adrenergic Receptor PLC_A Phospholipase C Alpha1R->PLC_A IP3_DAG_A IP3 / DAG PLC_A->IP3_DAG_A Decreases Ca_PKC_A Ca2+ / PKC IP3_DAG_A->Ca_PKC_A Decreases CPZ_A Chlorpromazine CPZ_A->Alpha1R Antagonizes

Caption: On- and off-target signaling of Chlorpromazine.

Experimental_Workflow cluster_workflow Workflow for Investigating Off-Target Effects A Hypothesize Off-Target Involvement (e.g., from unexpected phenotype) B Literature Review: Identify potential off-target receptors A->B C Select Appropriate In Vitro/In Vivo Model B->C D Design Experiments with Specific Antagonists C->D E Perform Dose-Response Analysis D->E F Compare with a Selective Compound E->F G Analyze and Interpret Data F->G H Confirm Off-Target Effect G->H

Caption: Experimental workflow for off-target effect investigation.

Troubleshooting_Logic A Unexpected Experimental Result with Chlorpromazine B Is the effect consistent with D2 receptor antagonism alone? A->B C Consider other experimental variables (e.g., cell viability, reagent quality) B->C Yes D Investigate Off-Target Effects B->D No E Consult receptor binding profile of Chlorpromazine D->E F Formulate hypothesis about specific off-target receptor E->F G Test hypothesis using specific antagonists or knockout models F->G

Caption: Troubleshooting logic for unexpected results.

Technical Support Center: Controlling for Vehicle Effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to properly control for the effects of experimental vehicles, using the hypothetical compound "Ro 51" as a case study for a poorly soluble molecule.

Frequently Asked Questions (FAQs)

Q1: What is a "vehicle" and what are "vehicle effects"?

In experimental research, a vehicle is the solvent or carrier used to dissolve and deliver a test compound, like "this compound," to a biological system (e.g., cell culture or an animal model).[1][2][3] A vehicle control group receives only the vehicle, without the active compound.[1][2]

Q2: Our compound, this compound, is poorly soluble in water. What are common vehicles for such compounds?

For compounds with low aqueous solubility, organic solvents or specialized formulations are often necessary. The choice of vehicle is critical and depends on the experimental system (in vitro vs. in vivo), the required compound concentration, and the potential for vehicle-induced toxicity.

VehicleCommon Use CasesKey Considerations
Dimethyl Sulfoxide (DMSO) In vitro cell-based assays; creating high-concentration stock solutions.[4]Can have pleiotropic biological effects, including altering gene expression, inducing cell differentiation, and scavenging free radicals.[4][6] Final concentration in cell culture should ideally be kept ≤0.1%, and generally not exceed 0.5% to avoid cytotoxicity.[7][8][9][10]
Ethanol In vitro and in vivo studies. Often used in combination with saline for animal studies.[11]Can induce oxidative stress and has dose-dependent effects on cell viability and animal behavior.[11][12][13] Final concentrations in cell culture are typically kept below 0.5%.[13]
Cyclodextrins (e.g., HP-β-CD) In vitro and in vivo applications to improve the solubility and bioavailability of hydrophobic drugs.[14][15][16]Generally considered safe and have low toxicity. They form inclusion complexes with the drug, which can alter its release profile.[15][16]
Polyethylene Glycol (PEG) In vivo studies, particularly for oral or parenteral administration.Different molecular weights have different properties. Can improve solubility and stability.
Saline / PBS with co-solvents In vivo administration where the compound has some, but limited, aqueous solubility.Often combined with small amounts of DMSO, ethanol, or Cremophor to achieve the desired concentration. The effects of the co-solvent must be controlled for.
Q3: How do I properly design an experiment to control for vehicle effects?

A proper experimental design must isolate the effects of the test compound from the effects of the vehicle. The fundamental principle is to include a "Vehicle Control" group that is treated identically to the experimental group, but receives only the vehicle at the same final concentration.

The following workflow illustrates the correct inclusion of control groups.

G cluster_0 Experimental Setup cluster_1 Treatment Groups cluster_2 Analysis A Prepare this compound Stock (e.g., 100 mM in 100% DMSO) B Prepare Working Solutions (Dilute stock in culture media/saline) A->B D Group 2: Vehicle Control (Cells/animal + media/saline + 0.1% DMSO) B->D Vehicle only E Group 3: Experimental (Cells/animal + media/saline + 100 µM this compound in 0.1% DMSO) B->E Compound + Vehicle C Group 1: Negative Control (Cells/animal + media/saline only) F Measure Outcome (e.g., Cell Viability, Gene Expression) C->F D->F E->F G Statistical Comparison F->G G->C Compare E vs C (Total Effect) G->D Compare E vs D (True Compound Effect) G->D Compare D vs C (Vehicle Effect)

Diagram of a standard experimental workflow incorporating vehicle controls.

Troubleshooting Guide

Q4: My vehicle control (e.g., 0.5% DMSO) is showing a significant biological effect. What should I do?

This is a common issue. If the vehicle control group shows a statistically significant difference compared to the negative control (untreated) group, your vehicle is not inert under the current experimental conditions.

Follow these steps to diagnose and resolve the issue.

G A Problem: Vehicle control shows significant effect vs. negative control B Is the vehicle concentration too high? A->B C YES: Lower the vehicle concentration. (e.g., from 0.5% to 0.1% DMSO) B->C Yes D NO: Concentration is already low (e.g., ≤0.1% DMSO) B->D No E Run a dose-response curve for the vehicle alone to find the NOAEL No-Observed-Adverse-Effect Level C->E F Is your cell line or animal model particularly sensitive? D->F J Proceed with experiment using the new, lower concentration. E->J G YES: The vehicle may be unsuitable. Consider an alternative vehicle. F->G Yes H NO: Sensitivity is not known to be an issue. F->H No I Change to an alternative vehicle (e.g., Ethanol, Cyclodextrin) G->I K Acknowledge and account for the vehicle effect in your analysis. Compare drug effect to vehicle control, not negative control. H->K I->J

A flowchart for troubleshooting unexpected vehicle effects.
Q5: What are the specific molecular or cellular effects of a vehicle like DMSO?

Even at low concentrations, DMSO is not biologically inert and can influence various cellular processes. This is why a vehicle control is essential.[6] For example, 0.1% DMSO has been shown to alter the expression of over 2000 genes in both cardiac and hepatic microtissues.[4]

DMSO can act as a free radical scavenger and influence inflammatory pathways, which could interfere with studies on oxidative stress or inflammation.

G cluster_0 Potential DMSO Interference cluster_1 Cellular Processes DMSO DMSO Vehicle ROS Reactive Oxygen Species (ROS) DMSO->ROS Scavenges Inflammation Inflammatory Response (e.g., Cytokine Release) DMSO->Inflammation Inhibits Diff Cell Differentiation DMSO->Diff Induces NFkB NF-κB Pathway ROS->NFkB NFkB->Inflammation Stimulus External Stimulus (e.g., LPS, H2O2) Stimulus->ROS Stimulus->NFkB

Diagram showing potential interference points of DMSO in common signaling pathways.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay with Vehicle Control

This protocol describes a typical MTT or similar colorimetric assay to measure the cytotoxicity of "this compound" on a cancer cell line (e.g., HeLa cells).

  • Cell Plating: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation:

    • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock in complete culture medium to create working solutions. The final concentration of DMSO in the highest dose treatment should not exceed 0.5%.

  • Vehicle Control Preparation: Prepare a "vehicle-only" solution by adding the same volume of 100% DMSO used for the highest this compound concentration to the culture medium. For example, if you add 1 µL of this compound stock to 999 µL of media, the vehicle control is 1 µL of 100% DMSO in 999 µL of media.

  • Treatment:

    • Negative Control Wells: Add culture medium only.

    • Vehicle Control Wells: Add the vehicle-only solution.

    • Experimental Wells: Add the various dilutions of this compound.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Assay: Add MTT reagent according to the manufacturer's instructions and measure absorbance.

  • Analysis: Normalize all data to the vehicle control group to determine the specific effect of this compound on cell viability.

Protocol 2: In Vivo Animal Study with Vehicle Control

This protocol outlines a study to test the effect of "this compound" on tumor growth in a mouse xenograft model.

  • Animal Acclimation: Acclimate mice for one week before the start of the experiment.

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 100 mm³).

  • Group Assignment: Randomize mice into three groups (n=8-10 mice per group):

    • Group A (Vehicle Control): To be dosed with the vehicle solution.

    • Group B (Test Compound - Low Dose): To be dosed with 10 mg/kg this compound.

    • Group C (Test Compound - High Dose): To be dosed with 50 mg/kg this compound.

  • Formulation Preparation:

    • Prepare the vehicle: e.g., Saline + 5% DMSO + 10% Solutol HS 15.

    • Prepare the dosing solutions by dissolving this compound in the vehicle to the final concentrations of 10 mg/kg and 50 mg/kg.

  • Dosing: Administer the formulations to the respective groups via the chosen route (e.g., oral gavage) daily for 21 days. The vehicle control group receives the exact same formulation, just without this compound.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis. Compare the tumor growth in the this compound-treated groups directly against the vehicle control group.

References

Minimizing Ro 51 degradation during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Ro 51 to minimize degradation and ensure experimental success.

Troubleshooting Guide

Encountering unexpected results with this compound? This guide addresses common issues that may arise from improper storage and handling.

Issue Potential Cause Recommended Action
Reduced or no biological activity Degradation of this compound due to improper storage temperature.Verify that the solid compound is stored at the recommended temperature (-20°C for long-term storage). For stock solutions, ensure they are stored at -80°C and used within 6 months, or at -20°C and used within 1 month.[1] Avoid repeated freeze-thaw cycles.
Degradation due to exposure to light.Store this compound, both in solid form and in solution, in amber vials or tubes protected from light.
Incompatibility with experimental buffer.Check the pH and composition of your experimental buffer. Although specific data for this compound is unavailable, compounds with similar functional groups can be susceptible to hydrolysis at extreme pH values.
Precipitation in stock solution Exceeding the solubility limit.This compound is soluble up to 100 mM in DMSO and ethanol.[2][3] Do not exceed this concentration. If precipitation is observed, gentle warming to 37°C and sonication may help to redissolve the compound.[1]
Use of an inappropriate solvent.Prepare stock solutions in high-purity DMSO or ethanol.
Inconsistent results between experiments Inconsistent concentration of active this compound.Prepare fresh stock solutions regularly and aliquot them to minimize freeze-thaw cycles. Use a validated analytical method, such as HPLC-UV, to confirm the concentration of your stock solution before use.
Contamination of stock solution.Use sterile techniques when preparing and handling stock solutions to prevent microbial contamination.

Frequently Asked Questions (FAQs)

Storage and Stability

  • What is the recommended storage temperature for solid this compound? For long-term storage, it is recommended to store solid this compound at -20°C. One supplier suggests storage at +4°C, which may be suitable for short-term storage.[1][2]

  • How should I store this compound stock solutions? Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, store at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1]

  • Is this compound sensitive to light? While specific photostability data for this compound is not readily available, its chemical structure, containing an iodinated aromatic ring, suggests potential sensitivity to light. It is best practice to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • What is the shelf-life of this compound? The shelf-life of the solid compound is dependent on storage conditions. When stored as recommended, it should remain stable for an extended period. The stability of stock solutions is more limited, as indicated by the recommended storage durations at -20°C and -80°C.[1]

Handling and Preparation

  • What solvents should I use to prepare this compound stock solutions? this compound is soluble in DMSO and ethanol up to 100 mM.[2][3] Use anhydrous, high-purity solvents for the best results.

  • How can I ensure the accurate concentration of my this compound stock solution? The concentration of freshly prepared stock solutions should be verified using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • What are the potential degradation pathways for this compound? Specific degradation pathways for this compound have not been published. However, based on its chemical structure, potential degradation could occur through:

    • Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions.

    • Oxidation: The electron-rich aromatic ring system could be prone to oxidation.

    • Photodegradation: The carbon-iodine bond can be susceptible to cleavage upon exposure to UV light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired concentration (not exceeding 100 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[1]

  • Aliquot the stock solution into single-use, light-protecting (amber) tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Forced Degradation Study to Assess this compound Stability

Forced degradation studies are essential for understanding a compound's intrinsic stability and identifying potential degradation products.[2][4][5]

  • Preparation of Samples: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid this compound at 60°C for 24 hours.

    • Photodegradation: Expose the this compound solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples.

    • Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector. This will allow for the quantification of the parent this compound peak and the detection of any degradation products.

Visualizations

P2X3/P2X2/3 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway involving P2X3 and P2X2/3 receptors, which are antagonized by this compound. In sensory neurons, the binding of ATP to these receptors opens a non-selective cation channel, leading to membrane depolarization and the initiation of a pain signal.[6][7] this compound blocks this interaction, thereby inhibiting the pain signal.

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Released upon injury) P2X_receptor P2X3 or P2X2/3 Receptor (Ligand-gated ion channel) ATP->P2X_receptor Binds to Ro51 This compound Ro51->P2X_receptor Blocks Cations Cation Influx (Na+, Ca2+) P2X_receptor->Cations Opens Channel Depolarization Membrane Depolarization Cations->Depolarization Leads to PainSignal Pain Signal Propagation Depolarization->PainSignal Initiates

Caption: P2X receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Forced Degradation Study

This diagram outlines the key steps in performing a forced degradation study for this compound.

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions start Prepare this compound Solution stress Expose to Stress Conditions start->stress acid Acidic Hydrolysis base Basic Hydrolysis oxidation Oxidation thermal Thermal photo Photolytic sample Collect Samples at Timepoints analyze Analyze by HPLC-UV/PDA sample->analyze end Determine Degradation Profile analyze->end acid->sample base->sample oxidation->sample thermal->sample photo->sample Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Ro51 This compound Stability Temp Temperature Light Light Exposure pH pH of Solution Oxidants Presence of Oxidants Solvent Solvent Purity FreezeThaw Freeze-Thaw Cycles Degradation Chemical Degradation Temp->Degradation Light->Degradation pH->Degradation Oxidants->Degradation Precipitation Precipitation Solvent->Precipitation FreezeThaw->Degradation FreezeThaw->Precipitation LossOfActivity Loss of Biological Activity Degradation->LossOfActivity

References

Addressing variability in Ro 51 efficacy between experimental batches

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ro 51 Efficacy

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in the efficacy of this compound between experimental batches. This compound is a potent and selective dual antagonist of the P2X3 and P2X2/3 purinoceptor subtypes, which are implicated in various pain conditions.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, dual antagonist of P2X3 and P2X2/3 receptors.[2][3] Its chemical name is 2-[[4-Amino-5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinyl]amino]-1,3-propanediol.[3] It is selective for P2X3 and P2X2/3 over other P2X receptors such as P2X1, P2X2, P2X4, P2X5, and P2X7.[2][3] The IC50 values are 2 nM for rP2X3 and 5 nM for hP2X2/3.[2][3] this compound is cell-permeable.[2][3]

Q2: What are the physical and chemical properties of this compound?

A2: The following table summarizes the key properties of this compound:

PropertyValueReference
CAS Number 1050670-85-3[1][2]
Molecular Formula C17H23IN4O4[1][2][4]
Molecular Weight 474.29 g/mol [1][2][4]
Purity ≥98%[2][3][4]
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol.[2]
Storage Store at +4°C.[2]
Appearance Solid[4]

Q3: I am observing inconsistent IC50 values for this compound between experiments. What are the potential causes?

A3: Variability in IC50 values can arise from several factors, including:

  • Reagent Preparation and Storage: Improper storage of this compound can lead to degradation. It is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles by preparing aliquots.[5]

  • Cell-Based Assay Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can influence the cellular response to this compound.

  • Assay Protocol Deviations: Inconsistent incubation times, reagent concentrations, or detection methods can introduce variability.

  • Batch-to-Batch Variation of this compound: Although suppliers provide a certificate of analysis with purity data, minor variations between batches can occur.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered when working with this compound.

Guide 1: Inconsistent Inhibitory Activity

Issue: The observed inhibitory effect of this compound is lower than expected or varies significantly between assays.

Potential Cause Troubleshooting Step Expected Outcome
This compound Degradation 1. Prepare a fresh stock solution of this compound from a new vial. 2. Follow the recommended storage conditions (+4°C for the solid compound, -20°C or -80°C for stock solutions).[2][5] 3. Avoid repeated freeze-thaw cycles.[5]The inhibitory activity should be restored to the expected level.
Cell Line Instability 1. Perform cell line authentication to confirm the identity of your cells. 2. Use cells within a consistent and low passage number range. 3. Regularly check for mycoplasma contamination.Consistent cellular responses to this compound across experiments.
Assay Reagent Variability 1. Use the same batch of all critical reagents (e.g., cell culture media, serum, ATP) for a set of experiments. 2. Qualify new batches of reagents before use in critical studies.Reduced variability in assay performance.
Protocol Drift 1. Review the experimental protocol to ensure all steps are clearly defined and followed consistently. 2. Pay close attention to incubation times, cell seeding densities, and reagent addition order.Increased reproducibility of results.
Guide 2: Poor Solubility or Precipitation

Issue: this compound precipitates out of solution during stock preparation or in the assay medium.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Solvent Ensure you are using a recommended solvent such as DMSO or ethanol for the initial stock solution.[2]This compound should fully dissolve at the specified concentrations.
Supersaturation 1. Prepare the stock solution at the recommended concentration (e.g., 100 mM in DMSO).[2] 2. When diluting into aqueous assay buffers, ensure the final concentration of the organic solvent is low and does not cause precipitation. 3. To increase solubility, you can warm the solution to 37°C and use an ultrasonic bath.[5]The compound remains in solution throughout the experiment.
Buffer Incompatibility Some buffer components can reduce the solubility of small molecules. If possible, test the solubility of this compound in different assay buffers.Identification of a compatible assay buffer that maintains this compound solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid compound

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 100 mM stock solution. For example, to a tube containing 4.74 mg of this compound (MW = 474.29 g/mol ), add 100 µL of DMSO.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.[5]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: In-Vitro P2X3 Receptor Antagonism Assay (General Workflow)

This protocol provides a general workflow for assessing the inhibitory activity of this compound on P2X3 receptors using a calcium flux assay.

  • Cell Culture:

    • Culture cells stably expressing the P2X3 receptor (e.g., HEK293-P2X3) in appropriate growth medium.

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Calcium Indicator Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the growth medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for the time specified in the dye manufacturer's protocol.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the different concentrations of this compound to the wells and incubate for the desired time.

  • Agonist Stimulation and Signal Detection:

    • Use a fluorescence plate reader with an automated injection system.

    • Establish a baseline fluorescence reading.

    • Inject a solution of the P2X3 receptor agonist (e.g., ATP or α,β-methylene ATP) into the wells.

    • Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (agonist only).

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds and Activates Ca_ion Ca²⁺ Influx P2X3->Ca_ion Opens Channel Signaling Downstream Signaling (e.g., Neurotransmitter Release, Gene Expression) Ca_ion->Signaling Initiates Ro51 This compound (Antagonist) Ro51->P2X3 Blocks Binding

Caption: P2X3 receptor signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Inconsistent this compound Efficacy check_reagents Check Reagent Integrity start->check_reagents check_cells Evaluate Cell Health & Passage check_reagents->check_cells Reagents OK new_stock Prepare Fresh this compound Stock check_reagents->new_stock Degradation Suspected review_protocol Review Experimental Protocol check_cells->review_protocol Cells OK auth_cells Authenticate Cell Line check_cells->auth_cells Inconsistency Found standardize_protocol Standardize Protocol Steps review_protocol->standardize_protocol Deviation Identified contact_support Contact Technical Support review_protocol->contact_support Protocol Consistent resolved Issue Resolved new_stock->resolved auth_cells->resolved standardize_protocol->resolved

Caption: A logical workflow for troubleshooting variability in this compound efficacy.

References

Technical Support Center: Antagonist Activity Recovery After Washout

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with determining antagonist activity recovery following a washout protocol. The information provided is based on established pharmacological principles for studying antagonist-receptor interactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a washout experiment in pharmacology?

A washout experiment is designed to determine the reversibility of an antagonist's binding to its target receptor. By removing the antagonist from the experimental system and observing the rate and extent of functional recovery of the agonist response, researchers can characterize the antagonist's dissociation kinetics (off-rate). This is crucial for understanding the duration of action of a potential drug.

Q2: What is "antagonist activity recovery," and how is it measured?

Antagonist activity recovery refers to the restoration of the biological response to an agonist after the removal of an antagonist. It is typically measured by comparing the agonist's dose-response curve in the presence of the antagonist, after the antagonist has been washed out for a specific period, to the agonist's baseline dose-response curve. The key parameter measured is the rightward shift of the agonist dose-response curve, which should decrease as the antagonist dissociates from the receptor.

Q3: What factors can influence the rate of antagonist activity recovery?

Several factors can influence the recovery of antagonist activity, including:

  • The antagonist's off-rate (koff): This is the primary determinant. Antagonists with a slow off-rate will show slower recovery.[1][2]

  • Washout efficiency: Incomplete removal of the antagonist will lead to slower and incomplete recovery.

  • Receptor internalization/downregulation: Prolonged exposure to an antagonist can sometimes lead to a decrease in the number of available receptors on the cell surface.

  • Temperature: Dissociation is a temperature-dependent process.

  • Presence of a receptor reserve: A high receptor reserve can sometimes mask the effects of a slowly dissociating antagonist.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No recovery of agonist response after washout. 1. The antagonist may be irreversible or pseudo-irreversible (very slow dissociation). 2. The washout procedure may be ineffective. 3. The antagonist may have caused receptor downregulation.1. Perform competition binding assays to determine if the antagonist binding is reversible. 2. Increase the number and duration of washes. Include a "trap" in the washout buffer (a high concentration of a low-affinity, rapidly dissociating unlabeled ligand) to prevent rebinding of the dissociated antagonist. 3. Quantify receptor numbers on the cell surface before and after antagonist exposure.
Partial recovery of agonist response. 1. Insufficient washout time for a slowly dissociating antagonist. 2. Incomplete washout of the antagonist.1. Extend the washout incubation time. A time course experiment is recommended to determine the optimal washout duration. 2. Optimize the washout protocol as described above.
High variability in recovery between experiments. 1. Inconsistent washout procedure. 2. Temperature fluctuations during the experiment. 3. Cell passage number and health.1. Standardize the washout protocol, including volumes, number of washes, and timing. 2. Ensure all incubations are performed at a constant, controlled temperature. 3. Use cells within a consistent passage number range and ensure high cell viability.
Agonist dose-response curve shows a reduced maximum response after washout. 1. The antagonist may exhibit non-competitive or insurmountable antagonism.[3][4] 2. Cell death or detachment during the washout procedure.1. Investigate the mechanism of antagonism using Schild analysis or other appropriate models.[3][4] 2. Check cell viability and attachment after the washout steps. Optimize the gentleness of the washing procedure.

Experimental Protocols

Protocol 1: Basic Antagonist Washout and Activity Recovery Assay

This protocol outlines a general procedure for assessing the recovery of agonist activity following antagonist washout in a cell-based functional assay.

  • Cell Plating: Plate cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.

  • Antagonist Incubation: Treat the cells with the antagonist at a concentration typically 10-fold its IC50 for a sufficient duration to reach binding equilibrium. Include a vehicle control group.

  • Washout Procedure:

    • Aspirate the antagonist-containing medium.

    • Wash the cells three to five times with a pre-warmed assay buffer. .

  • Recovery Incubation: Incubate the washed cells in a fresh, antagonist-free assay buffer for varying periods (e.g., 0, 15, 30, 60, 120 minutes) to allow for antagonist dissociation.

  • Agonist Stimulation: After the recovery incubation, stimulate the cells with a range of agonist concentrations to generate a dose-response curve.

  • Data Analysis: Measure the functional response and plot the agonist dose-response curves for each washout time point. Analyze the rightward shift of the curves relative to the control to determine the extent of recovery.

Protocol 2: Determining Antagonist Off-Rate (koff) using a Competition Binding Assay

This protocol provides a method to directly measure the dissociation rate of an unlabeled antagonist.[5]

  • Receptor Preparation: Prepare cell membranes or whole cells expressing the target receptor.

  • Equilibrium Binding: Incubate the receptor preparation with the unlabeled antagonist at a saturating concentration to allow for the formation of the receptor-antagonist complex.

  • Initiation of Dissociation: Initiate dissociation by either:

    • Dilution: A large dilution of the receptor-antagonist complex to reduce the concentration of the free antagonist well below its Kd.

    • Addition of a Radioligand: Add a high concentration of a rapidly associating radioligand that binds to the same site. The rate of radioligand binding will be limited by the dissociation of the unlabeled antagonist.

  • Time Course Measurement: At various time points after initiating dissociation, measure the amount of radioligand bound to the receptor.

  • Data Analysis: Fit the data to a one-phase exponential decay model to determine the off-rate constant (koff).

Data Presentation

Table 1: Example Data for Agonist EC50 Shift After Antagonist Washout

Washout Time (minutes)Agonist EC50 (nM)Fold Shift from Control% Recovery
0 (No Washout)500500
152502550
301001080
6050590
120121.298
Control (No Antagonist)101100

Table 2: Kinetic Parameters for Different Antagonists

Antagonistkon (M-1s-1)koff (s-1)Kd (nM)Residence Time (min)
Antagonist A1 x 1061 x 10-2101.67
Antagonist B5 x 1051 x 10-40.2166.7
Antagonist C2 x 1065 x 10-50.025333.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_washout Washout cluster_recovery Recovery & Stimulation cluster_analysis Analysis A Plate Cells B Incubate with Antagonist A->B C Aspirate Medium B->C D Wash with Buffer (3-5x) C->D Repeat E Add Fresh Buffer D->E F Incubate for Recovery Time E->F G Add Agonist Dose-Response F->G H Measure Response G->H I Plot & Analyze Dose-Response Curves H->I dissociation_kinetics R Receptor RA Receptor- Antagonist Complex R->RA kon (Association) A Antagonist A->RA RA->R koff (Dissociation)

References

Overcoming low signal-to-noise ratio with Ro 51 in electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low signal-to-noise ratio (SNR) in electrophysiology experiments, with a special focus on the use of Ro 51.

FAQs: Overcoming Low Signal-to-Noise Ratio with this compound

Q1: What is this compound and why might it be associated with a low signal-to-noise ratio?

This compound is a potent and selective dual antagonist of P2X3 and P2X2/3 receptors. These receptors are ATP-gated ion channels. In electrophysiology experiments, a low signal-to-noise ratio when using this compound can occur if the endogenous or evoked currents mediated by these P2X receptors are small. By blocking these channels, this compound reduces the signal (the ion current), which can then be difficult to distinguish from the inherent background noise of the recording system.

Q2: I am applying this compound to my cells and now I can't see a clear signal. What should I do?

This is a common issue when using an antagonist on a receptor with low expression or activation. Here are a few steps to troubleshoot this:

  • Confirm Receptor Presence: First, ensure that the cells you are studying express functional P2X3 or P2X2/3 receptors. This can be verified with agonist application (e.g., α,β-methylene ATP) to elicit a current before applying this compound.

  • Optimize Agonist Concentration: If you are co-applying an agonist with this compound, ensure the agonist concentration is sufficient to elicit a robust current.

  • Check this compound Concentration: While this compound is potent, using an excessively high concentration is unlikely to be the issue. However, verifying your dilutions is always good practice.

  • Improve Your Recording Setup: A low intrinsic signal necessitates a very clean recording setup with minimal background noise. Refer to the general troubleshooting guide below to minimize noise from your rig.

Q3: Could the issue be with my electrodes or solutions when using this compound?

Yes, absolutely. While this compound is a specific pharmacological tool, the fundamentals of a good electrophysiology recording are paramount, especially when expecting small signals. Pay close attention to:

  • Electrode Glass: The type of glass used for pulling electrodes can significantly impact noise levels. Borosilicate glass is common and generally provides low noise recordings. For exceptionally low noise, quartz pipettes can be used, though they are more expensive.

  • Electrode Resistance: The resistance of your patch pipette should be optimized for your cell type and recording configuration.

  • Solutions: Ensure all your solutions (internal, external, and drug-containing) are fresh, filtered (0.22 µm filter), and have the correct osmolarity and pH.

General Troubleshooting Guide for Low Signal-to-Noise Ratio

A systematic approach is the best way to identify and eliminate sources of noise in your electrophysiology rig.

Step 1: Isolate the Noise Source

Begin by simplifying your setup to its core components to identify the origin of the noise.

  • Strip Down the Rig: Remove all non-essential equipment from the Faraday cage, such as perfusion systems, cameras, and light sources.

  • Systematic Reintroduction: Reintroduce each piece of equipment one by one, monitoring the noise level with an oscilloscope. This will help you pinpoint the noisy component.[1]

  • Check for Ground Loops: Ground loops are a common source of 50/60 Hz noise. Ensure all equipment is connected to a single, common ground point (a "star" configuration is ideal).[2] Avoid "daisy-chaining" ground connections.

Step 2: Optimizing the Recording Environment
  • Faraday Cage: Ensure the Faraday cage is properly sealed and grounded.

  • Vibration Isolation: Use an anti-vibration table to minimize mechanical noise.

  • Electrical Equipment: Turn off or move any non-essential electrical equipment in the room, including centrifuges, refrigerators, and mobile phones.[1] Even fluorescent lights can be a source of noise.

Step 3: Fine-Tuning Your Patch-Clamp Setup
  • Pipette Holder and Headstage: Clean the pipette holder and the headstage connector thoroughly. A dirty or corroded connection can be a significant source of noise.[1]

  • Grounding Electrode: Ensure your grounding electrode (e.g., Ag/AgCl pellet) is clean and has a good connection with the bath solution. Bleaching the silver wire can help remove oxidation.[1]

  • Perfusion System: The perfusion system can introduce noise. Ensure the tubing is secure and not causing vibrations. Keeping the bath level low can also help.[1]

Quantitative Data: this compound Potency

The following table summarizes the inhibitory concentrations (IC50) of this compound on P2X3 and P2X2/3 receptors. This data is crucial for designing experiments with appropriate antagonist concentrations.

Receptor SubtypeSpeciesIC50 Value
P2X3Rat2 nM
P2X2/3Human5 nM

Data sourced from supplier technical information.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording to Measure P2X Receptor Currents
  • Cell Preparation: Culture cells known to express P2X3 or P2X2/3 receptors (e.g., HEK293 cells transfected with the receptor subunits, or primary dorsal root ganglion neurons).

  • Electrode Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.2 with KOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a target cell.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply the P2X receptor agonist (e.g., 10 µM α,β-methylene ATP) using a fast perfusion system to evoke a baseline current.

    • After washing out the agonist, pre-incubate the cell with this compound (at a concentration of ~100 nM to ensure full blockade) for 2-5 minutes.

    • Co-apply the agonist and this compound and record the current. A significant reduction in the current amplitude compared to the baseline indicates successful antagonism by this compound.

Protocol 2: Noise Reduction Checklist

Before each experiment, run through this checklist to minimize potential noise sources:

Diagrams

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X_receptor P2X2/3 Receptor (Ligand-gated ion channel) ATP->P2X_receptor Binds and Activates Ro51 This compound (Antagonist) Ro51->P2X_receptor Binds and Blocks Cations Cation Influx (Na+, Ca2+) P2X_receptor->Cations Opens Channel Depolarization Membrane Depolarization Cations->Depolarization Signaling Downstream Signaling Depolarization->Signaling

Caption: P2X2/3 receptor signaling pathway and the inhibitory action of this compound.

Electrophysiology_Workflow start Start Experiment prep Prepare Cells, Solutions, and Electrodes start->prep setup Set up and Ground Electrophysiology Rig prep->setup patch Establish Whole-Cell Patch Clamp setup->patch baseline Record Baseline Activity (Agonist Application) patch->baseline drug_app Apply this compound baseline->drug_app record Record Post-Drug Activity (Agonist + this compound) drug_app->record analysis Data Analysis (Compare baseline vs. drug) record->analysis end End Experiment analysis->end

Caption: A typical experimental workflow for patch-clamp electrophysiology.

References

Validation & Comparative

Ro 51: A Potent P2X3 Antagonist in the Landscape of Pain and Cough Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the landscape of P2X3 receptor antagonists is of significant interest for the development of novel analgesics and treatments for chronic cough. Among these, Ro 51 has emerged as a highly potent modulator of the P2X3 receptor, a key player in sensory signaling pathways. This guide provides a comparative analysis of this compound's potency against other notable P2X3 antagonists, supported by experimental data and detailed methodologies.

Comparative Potency of P2X3 Antagonists

The potency of this compound and other key P2X3 antagonists is summarized in the table below. The data, presented as IC50 values, represent the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist. Lower IC50 values indicate higher potency.

CompoundP2X3 IC50 (nM)P2X2/3 IC50 (nM)SpeciesAssay Method
This compound 2[1][2][3]5[1][2][3]Rat (P2X3), Human (P2X2/3)Not specified
Gefapixant (MK-7264/AF-219)~30[4][5]100-250[4][5]HumanNot specified
Camlipixant (BLU-5937)~20-25[6]24,000[6]HumanCalcium Influx Assay
A-31749122 (Ki)9 (Ki)HumanNot specified
TNP-ATP0.97HumanNot specified

This compound demonstrates exceptional potency for both the homomeric P2X3 and the heteromeric P2X2/3 receptors, with IC50 values in the low nanomolar range.[1][2][3] This dual antagonism is a noteworthy characteristic, as both receptor subtypes are implicated in nociceptive signaling. In comparison, while other antagonists like Gefapixant and Camlipixant are also potent, this compound exhibits a higher potency for the P2X3 receptor. Notably, Camlipixant shows significant selectivity for the P2X3 homomer over the P2X2/3 heteromer.[6] The older antagonists, A-317491 and TNP-ATP, also display high potency.

Experimental Protocols

The determination of antagonist potency is crucial for preclinical drug development. The following are detailed methodologies for key experiments cited in the evaluation of P2X3 antagonists.

Calcium Influx Assay

This assay is a common method to assess the function of ion channels like the P2X3 receptor. It measures the influx of calcium into the cell upon receptor activation.

Objective: To determine the concentration-dependent inhibition of P2X3 receptor activation by an antagonist.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured in a suitable medium.

  • Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) for a specific duration at 37°C.

  • Antagonist Incubation: The cells are then incubated with varying concentrations of the P2X3 antagonist (e.g., this compound) for a defined period.

  • Agonist Stimulation: A P2X3 receptor agonist, such as α,β-methylene ATP (α,β-meATP), is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescent imaging plate reader (FLIPR) or a similar instrument. The fluorescence intensity is proportional to the amount of calcium that has entered the cells.

  • Data Analysis: The antagonist's inhibitory effect is calculated by comparing the fluorescence signal in the presence and absence of the antagonist. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

G cluster_0 Calcium Influx Assay Workflow Cell Seeding Cell Seeding Dye Loading Dye Loading Cell Seeding->Dye Loading Overnight Antagonist Incubation Antagonist Incubation Dye Loading->Antagonist Incubation Incubate Agonist Stimulation Agonist Stimulation Antagonist Incubation->Agonist Stimulation Add Agonist Fluorescence Measurement Fluorescence Measurement Agonist Stimulation->Fluorescence Measurement Read Plate Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Calculate IC50

Calcium Influx Assay Workflow
Whole-Cell Patch Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the electrical currents flowing through the cell membrane.

Objective: To characterize the inhibitory effect of a P2X3 antagonist on ion channel currents.

Methodology:

  • Cell Preparation: Individual cells expressing P2X3 receptors are isolated.

  • Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane.

  • Seal Formation: A tight seal (gigaohm seal) is formed between the micropipette and the cell membrane by applying gentle suction.

  • Whole-Cell Configuration: The membrane patch under the pipette is ruptured, allowing electrical access to the entire cell.

  • Voltage Clamp: The cell's membrane potential is held at a constant level (clamped) by a specialized amplifier.

  • Agonist and Antagonist Application: The P2X3 agonist is applied to the cell to evoke an inward current. The antagonist is then co-applied with the agonist to measure the degree of current inhibition.

  • Data Recording and Analysis: The resulting currents are recorded and analyzed to determine the antagonist's effect on the channel's activity, from which the IC50 can be derived.

G cluster_1 P2X3 Signaling Pathway ATP ATP P2X3 Receptor P2X3 Receptor ATP->P2X3 Receptor Binds to Ion Influx Ion Influx P2X3 Receptor->Ion Influx Opens Channel This compound This compound This compound->P2X3 Receptor Blocks Neuronal Depolarization Neuronal Depolarization Ion Influx->Neuronal Depolarization Leads to Pain/Cough Signal Pain/Cough Signal Neuronal Depolarization->Pain/Cough Signal Generates

P2X3 Receptor Signaling Pathway

Conclusion

This compound stands out as a particularly potent P2X3 and P2X2/3 receptor antagonist. Its high potency, as demonstrated in preclinical assays, suggests its potential as a strong candidate for therapeutic development in pain and chronic cough. The comparison with other antagonists highlights the diverse landscape of P2X3 modulators, each with its own unique profile of potency and selectivity. The detailed experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other novel P2X3 antagonists.

References

A Tale of Two Targets: Ro-51 and A-317567 in the Pursuit of Pain Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of pain signaling, the precise targeting of molecular pathways is paramount. This guide provides a comparative overview of two compounds, Ro-51 and A-317567, initially considered in the context of P2X3 receptor inhibition. However, a critical distinction must be drawn: while Ro-51 is a potent antagonist of the P2X3 receptor, a key player in ATP-mediated nociception, A-317567 is a blocker of Acid-Sensing Ion Channels (ASICs), which are activated by extracellular protons. This guide will elucidate the distinct mechanisms of action of these compounds, presenting the available experimental data for each and clarifying their roles in different, albeit related, pain pathways.

Section 1: Ro-51 - A Potent Antagonist of the P2X3 Receptor

Ro-51 is a selective and potent dual antagonist of P2X3 and P2X2/3 receptors. These receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are crucial in the transmission of pain signals. The inhibition of these receptors is a promising strategy for the treatment of chronic pain.

Quantitative Data for Ro-51
ParameterValueReceptor
IC50 2 nMP2X3
IC50 5 nMP2X2/3
P2X3 Receptor Signaling Pathway

The binding of extracellular ATP to P2X3 receptors on sensory neurons leads to the opening of a non-selective cation channel, resulting in membrane depolarization and the initiation of a pain signal.

P2X3_Signaling ATP Extracellular ATP P2X3 P2X3 Receptor ATP->P2X3 Binds Ion_Channel Cation Channel Opening (Na+, Ca2+ influx) P2X3->Ion_Channel Activates Ro51 Ro-51 Ro51->P2X3 Inhibits Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

P2X3 receptor signaling pathway and the inhibitory action of Ro-51.

Section 2: A-317567 - A Blocker of Acid-Sensing Ion Channels (ASICs)

Contrary to its initial association with P2X3 inhibition in some contexts, A-317567 is a potent blocker of Acid-Sensing Ion Channels (ASICs), particularly the ASIC3 and ASIC1a subtypes[1][2]. ASICs are proton-gated cation channels that are activated by a drop in extracellular pH, a common feature of tissue injury and inflammation. Therefore, A-317567 represents a therapeutic approach targeting pain mediated by tissue acidosis.

Quantitative Data for A-317567
ParameterValueChannel TypeSpecies
IC50 2 - 30 µMNative ASIC currentsRat DRG neurons
IC50 1.025 µMASIC3Not specified

Note: The IC50 range for native ASIC currents reflects the heterogeneity of these channels in dorsal root ganglion neurons[1].

ASIC Signaling Pathway

Tissue damage or inflammation leads to a localized decrease in pH. The increased concentration of protons activates ASICs on sensory neurons, leading to cation influx, membrane depolarization, and the sensation of pain.

ASIC_Signaling Protons Extracellular Protons (H+) ASIC ASIC Channel Protons->ASIC Activates Ion_Channel Cation Channel Opening (Na+ influx) ASIC->Ion_Channel A317567 A-317567 A317567->ASIC Blocks Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

ASIC signaling pathway and the inhibitory action of A-317567.

Section 3: Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for the characterization of P2X3 receptor antagonists and ASIC blockers.

In Vitro Characterization of P2X3 Receptor Antagonists (Representative)

A common method to assess the potency of a P2X3 antagonist is through whole-cell patch-clamp electrophysiology on cells expressing the receptor.

Objective: To determine the concentration-dependent inhibition of a test compound (e.g., Ro-51) on ATP-activated currents in cells expressing P2X3 receptors.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human P2X3 receptors are cultured under standard conditions.

  • Electrophysiology:

    • Whole-cell voltage-clamp recordings are performed at room temperature.

    • The external solution contains (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2.

    • Cells are clamped at a holding potential of -60 mV.

  • Compound Application:

    • P2X3 receptors are activated by the application of a specific agonist, such as α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC50).

    • After establishing a stable baseline current, the test compound is pre-applied for a set duration before co-application with the agonist.

    • A concentration-response curve is generated by testing a range of compound concentrations.

  • Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the peak current amplitude in the presence of the compound compared to the control agonist response. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response equation.

Experimental_Workflow cluster_invitro In Vitro Electrophysiology Cell_Culture HEK293 cells with P2X3 expression Patch_Clamp Whole-cell patch-clamp Cell_Culture->Patch_Clamp Agonist_Application Apply P2X3 agonist (e.g., α,β-meATP) Patch_Clamp->Agonist_Application Compound_Application Apply test compound (e.g., Ro-51) Agonist_Application->Compound_Application Data_Acquisition Record ionic currents Compound_Application->Data_Acquisition Analysis Calculate % inhibition and IC50 Data_Acquisition->Analysis

Workflow for in vitro characterization of a P2X3 antagonist.
In Vivo Characterization of A-317567 in an Inflammatory Pain Model

The efficacy of A-317567 has been demonstrated in the Complete Freund's Adjuvant (CFA) model of inflammatory pain[1].

Objective: To assess the analgesic effect of A-317567 on thermal hyperalgesia in rats with CFA-induced inflammation.

Methodology:

  • Induction of Inflammation: Adult male Sprague-Dawley rats are injected with CFA into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.

  • Drug Administration: A-317567 is administered via intraperitoneal (i.p.) injection at various doses at a set time point after CFA injection. A vehicle control group is also included.

  • Assessment of Thermal Hyperalgesia:

    • The paw withdrawal latency to a radiant heat source is measured at baseline (before CFA) and at several time points after drug administration.

    • A cutoff time is established to prevent tissue damage.

  • Data Analysis: The paw withdrawal latencies are recorded, and the percentage reversal of hyperalgesia is calculated for each dose of A-317567 compared to the vehicle control. An ED50 (the dose that produces 50% of the maximal effect) can be determined.

Conclusion

References

Head-to-Head Comparison: Ro 51 and AF-353 in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent P2X3 and P2X2/3 receptor antagonists, Ro 51 and AF-353, in preclinical models of inflammatory and neuropathic pain. Both compounds have shown promise as potential analgesics by targeting the purinergic signaling pathway implicated in pain transmission. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.

Executive Summary

Mechanism of Action: Targeting the P2X3 Pathway in Pain

Both this compound and AF-353 exert their analgesic effects by blocking the activation of P2X3 and P2X2/3 receptors on primary afferent neurons. In response to tissue damage or inflammation, adenosine triphosphate (ATP) is released from cells and acts as a neurotransmitter, binding to and activating these P2X receptors. This activation leads to the influx of cations, depolarization of the neuronal membrane, and the initiation of an action potential that is transmitted to the central nervous system, ultimately perceived as pain. By antagonizing these receptors, this compound and AF-353 inhibit this initial step in the pain signaling cascade.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space cluster_antagonists Therapeutic Intervention ATP ATP P2X3_Receptor P2X3/P2X2/3 Receptor ATP->P2X3_Receptor Binds to Cation_Influx Cation Influx (Na+, Ca2+) P2X3_Receptor->Cation_Influx Opens Channel Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Propagates Ro51_AF353 This compound / AF-353 Ro51_AF353->P2X3_Receptor Block

P2X3 receptor signaling pathway in nociceptive neurons.

Data Presentation: In Vitro Potency and In Vivo Efficacy

The following tables summarize the available quantitative data for this compound and AF-353.

Table 1: In Vitro Receptor Antagonist Potency

CompoundTargetSpeciesAssayPotency (IC₅₀ / pIC₅₀)Reference
This compound P2X3HumanNot SpecifiedIC₅₀ = 2 nM[4]
P2X2/3HumanNot SpecifiedIC₅₀ = 5 nM[4]
AF-353 P2X3HumanCa²⁺ FluxpIC₅₀ = 8.0[3]
P2X3RatCa²⁺ FluxpIC₅₀ = 8.0[3]
P2X2/3HumanCa²⁺ FluxpIC₅₀ = 7.3[3]

Note: IC₅₀ is the half-maximal inhibitory concentration. pIC₅₀ is the negative log of the IC₅₀.

Table 2: In Vivo Efficacy in a Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain (Rat)

CompoundDosing RouteEndpointEfficacyReference
AF-353 OralMechanical HyperalgesiaDose-dependent reversal[5]
OralWeight-bearing DeficitDose-dependent reversal[5]

Specific quantitative data for this compound in the CFA model was not available in the reviewed literature.

Table 3: In Vivo Efficacy in Neuropathic Pain Models (Rat)

CompoundPain ModelDosing RouteEndpointEfficacyReference
This compound (as RO-4) Not SpecifiedNot SpecifiedCold AllodyniaEffective[6]
Not SpecifiedNot SpecifiedMechanical AllodyniaEffective[6]
AF-353 Not SpecifiedNot SpecifiedTactile HypersensitivityReversal[1]

Detailed quantitative data for a direct comparison in the same neuropathic pain model is limited in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the key experiments cited.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is widely used to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA), an emulsion of mineral oil, mannide monooleate, and heat-killed Mycobacterium tuberculosis, is administered into the plantar surface of one hind paw.

  • Pain Behavior Assessment:

    • Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments. A decrease in the force required to elicit a withdrawal response indicates mechanical allodynia.

    • Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source is measured. A shorter withdrawal latency indicates thermal hyperalgesia.

    • Weight-Bearing Deficit: An incapacitance tester can be used to measure the distribution of weight between the inflamed and non-inflamed paws. A shift in weight-bearing away from the inflamed paw is indicative of pain.

  • Drug Administration: Test compounds (e.g., this compound, AF-353) or vehicle are administered, typically orally or intraperitoneally, at various time points after CFA injection to assess their ability to reverse pain-related behaviors.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

The SNL model is a common surgical model that mimics peripheral nerve injury-induced neuropathic pain.

  • Animal Model: Male Sprague-Dawley or Wistar rats are generally used.

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are isolated and tightly ligated with silk sutures. This procedure results in a peripheral nerve injury that leads to the development of chronic neuropathic pain behaviors.

  • Pain Behavior Assessment:

    • Mechanical Allodynia: Paw withdrawal thresholds are assessed using von Frey filaments applied to the hind paw ipsilateral to the nerve ligation.

    • Cold Allodynia: The response to a cold stimulus (e.g., a drop of acetone) applied to the plantar surface of the hind paw is observed. An exaggerated response of paw lifting or licking is indicative of cold allodynia.

  • Drug Administration: The test compounds or vehicle are administered to assess their effects on established neuropathic pain behaviors.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for preclinical pain studies and the underlying logic of comparing two therapeutic compounds.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Pain Model Induction cluster_treatment Treatment and Assessment cluster_analysis Data Analysis Animals Acclimatize Rodents Baseline Baseline Behavioral Testing (e.g., von Frey, Hargreaves) Animals->Baseline Induction Induce Pain Model (e.g., CFA injection, SNL surgery) Baseline->Induction Grouping Randomize into Treatment Groups (Vehicle, this compound, AF-353) Induction->Grouping Dosing Administer Compounds Grouping->Dosing Post_Treatment_Testing Post-treatment Behavioral Testing Dosing->Post_Treatment_Testing Analysis Statistical Analysis of Behavioral Data Post_Treatment_Testing->Analysis Conclusion Draw Conclusions on Efficacy Analysis->Conclusion

Generalized experimental workflow for preclinical pain models.

Conclusion

Both this compound and AF-353 demonstrate potent antagonism of P2X3 and P2X2/3 receptors and show efficacy in preclinical models of inflammatory and neuropathic pain. AF-353 has been more extensively characterized in the public literature regarding its oral bioavailability and in vivo dose-dependent effects in inflammatory pain. While quantitative in vivo data for this compound is less detailed in the available sources, it is noted to be effective in neuropathic pain models.

For a definitive head-to-head comparison, further studies directly comparing these two compounds within the same experimental paradigms are warranted. Such studies would need to meticulously control for variables such as dosing regimens, pharmacokinetic profiles, and specific behavioral endpoints to provide a conclusive assessment of their relative therapeutic potential. Researchers are encouraged to consult the primary literature for more in-depth information on the specific experimental conditions and results summarized in this guide.

References

Validating the Specificity of Ro 51 for P2X3 and P2X2/3 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ro 51 (also known as AF-792), a potent antagonist of P2X3 and P2X2/3 receptors, with other relevant antagonists. The information is presented to aid researchers in evaluating its specificity and potential applications in studies related to pain, cough, and other conditions mediated by these purinergic receptors. This document summarizes key experimental data, outlines detailed methodologies for antagonist validation, and visualizes the underlying signaling pathways and experimental workflows.

Comparative Analysis of P2X3 and P2X2/3 Receptor Antagonists

The potency of this compound and other key antagonists for P2X3 and P2X2/3 receptors has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a quantitative basis for comparing their activity.

CompoundReceptor TargetSpeciesIC50 (nM)Assay TypeReference
This compound (AF-792) rP2X3Rat2Not Specified[1]
hP2X2/3Human5Not Specified[1]
AF-353 hP2X3Human~10FLIPR[1][2][3][4][5]
rP2X3Rat~10FLIPR[1][2][3][4][5]
hP2X2/3Human~50FLIPR[1][2][3][4][5]
Gefapixant (AF-219) hP2X3Human~30-153Not Specified[6]
hP2X2/3Human~100-250Not Specified[6]
A-317491 hP2X3Human97Electrophysiology[7]
rP2X3RatNot SpecifiedNot Specified[7]
hP2X2/3Human169Electrophysiology[7]
rP2X2/3RatNot SpecifiedNot Specified[7]
Sivopixant (S-600918) hP2X3HumanLow nM rangeNot Specified
hP2X2/3HumanHigher than P2X3Not Specified
Eliapixant (BAY 1817080) hP2X3HumanNot SpecifiedNot Specified
hP2X2/3HumanNot SpecifiedNot Specified

Note: IC50 values can vary between different studies and experimental conditions. It is important to consult the primary literature for detailed information.

Experimental Protocols for Antagonist Validation

Validating the specificity of a compound like this compound for P2X3 and P2X2/3 receptors involves a series of well-defined experiments. Below are detailed protocols for two key assays commonly used in this process.

Fluorometric Imaging Plate Reader (FLIPR) Assay for Calcium Influx

This high-throughput assay is used to measure changes in intracellular calcium concentration following receptor activation, providing a functional readout of antagonist activity.

Objective: To determine the IC50 of an antagonist by measuring its ability to inhibit agonist-induced calcium influx in cells expressing P2X3 or P2X2/3 receptors.

Materials:

  • HEK293 cells stably expressing human P2X3 or P2X2/3 receptors

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • P2X3/P2X2/3 receptor agonist (e.g., α,β-methylene ATP)

  • Test antagonist (e.g., this compound)

  • 384-well black-walled, clear-bottom assay plates

  • FLIPR instrument

Protocol:

  • Cell Plating: Seed the HEK293 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the cell culture medium from the plates and add the loading buffer to each well.

    • Incubate the plates at 37°C for 1 hour to allow for dye uptake.

  • Compound Addition:

    • Prepare serial dilutions of the antagonist in assay buffer.

    • After the dye loading incubation, wash the cells with assay buffer.

    • Add the antagonist dilutions to the appropriate wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare the agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the cell plate and the agonist plate into the FLIPR instrument.

    • Initiate the reading, which will first establish a baseline fluorescence.

    • The instrument will then automatically add the agonist to all wells.

    • Continue to record the fluorescence intensity for a set period to capture the calcium influx.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the control wells (agonist only) and blank wells (buffer only).

    • Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of P2X receptors and is considered the gold standard for characterizing the mechanism of action of antagonists.

Objective: To determine the effect of an antagonist on the ion currents mediated by P2X3 or P2X2/3 receptors.

Materials:

  • HEK293 cells expressing the receptor of interest

  • External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4

  • Internal solution (in mM): 145 CsCl, 10 HEPES, 10 EGTA, pH 7.2

  • Agonist (α,β-methylene ATP)

  • Antagonist (this compound)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Borosilicate glass capillaries for patch pipettes

Protocol:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtaining a Whole-Cell Recording:

    • Position a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaohm seal) with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply the agonist for a short duration (e.g., 2 seconds) to elicit an inward current.

    • Wash out the agonist and allow the receptor to recover.

    • Perfuse the cell with the antagonist at a specific concentration for a set period.

    • Co-apply the agonist and antagonist and record the resulting current.

    • Repeat this process for a range of antagonist concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the antagonist.

    • Calculate the percentage of inhibition for each antagonist concentration.

    • Plot the percentage of inhibition against the antagonist concentration and fit the data to determine the IC50 value.

Visualizing Key Processes

To better understand the context of this compound's action, the following diagrams illustrate the P2X3 receptor signaling pathway and a typical experimental workflow for validating antagonist specificity.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds and Activates Ca_ion Ca²⁺ P2X3->Ca_ion Influx Na_ion Na⁺ P2X3->Na_ion Influx Ro51 This compound (Antagonist) Ro51->P2X3 Binds and Inhibits Depolarization Membrane Depolarization AP Action Potential Generation Depolarization->AP Downstream Downstream Signaling (e.g., ERK activation) AP->Downstream

Caption: P2X3 Receptor Signaling Pathway.

Antagonist_Validation_Workflow start Start: Compound Synthesis (this compound) primary_screening Primary Screening: High-Throughput Assay (FLIPR) - Determine initial potency (IC50) at P2X3 and P2X2/3 start->primary_screening secondary_assay Secondary Assay: Gold-Standard Electrophysiology - Confirm IC50 and determine mechanism of action primary_screening->secondary_assay Lead compounds selectivity_panel Selectivity Profiling: Panel of other P2X receptors (P2X1, P2X2, P2X4, P2X5, P2X7) secondary_assay->selectivity_panel off_target_screening Off-Target Screening: Broad panel of other receptors, ion channels, and enzymes selectivity_panel->off_target_screening Selective compounds in_vivo In Vivo Models: Efficacy in animal models of pain or cough off_target_screening->in_vivo Specific compounds pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) - Assess bioavailability, half-life, and exposure-response relationship in_vivo->pk_pd conclusion Conclusion: Validate Specificity and Efficacy pk_pd->conclusion

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of Ro 51, a potent antagonist of P2X3 and P2X2/3 receptors, against a panel of related purinergic receptors. The data presented herein is intended to assist researchers in evaluating the selectivity profile of this compound and to provide detailed methodologies for reproducing and expanding upon these findings.

Data Presentation: this compound Antagonist Activity Profile

This compound has been characterized as a potent and selective dual antagonist of the P2X3 and heteromeric P2X2/3 purinergic receptors. The following table summarizes the inhibitory activity of this compound across various P2X receptor subtypes. All data is presented as IC50 values, which represent the concentration of this compound required to inhibit 50% of the receptor's response to an agonist.

Receptor SubtypeSpeciesIC50 (nM)Selectivity over P2X3Reference
P2X3 Rat2-
P2X2/3 Human52.5-fold
P2X1 Not Specified> 10,000> 5,000-fold
P2X2 Not Specified> 10,000> 5,000-fold
P2X4 Not Specified> 10,000> 5,000-fold
P2X5 Not Specified> 10,000> 5,000-fold
P2X7 Not Specified> 10,000> 5,000-fold

Note: Cross-reactivity data for this compound against P2Y purinergic receptor subtypes is not currently available in the public domain. Further studies are required to fully characterize the selectivity profile of this compound across the entire purinergic receptor family.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess the cross-reactivity of compounds like this compound with purinergic receptors. These protocols are based on standard practices in the field for characterizing P2X receptor antagonists.

Cell Culture and Receptor Expression
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for the stable or transient expression of recombinant purinergic receptors due to their low endogenous purinergic receptor expression.

  • Transfection: Cells are transfected with plasmids containing the cDNA for the desired human or rat P2X receptor subunits (e.g., P2X1, P2X2, P2X3, P2X4, P2X5, P2X7, and co-expression of P2X2 and P2X3 for the heteromeric receptor) using a suitable transfection reagent (e.g., Lipofectamine).

  • Selection: For stable cell lines, a selection antibiotic (e.g., G418) is used to select for cells that have successfully integrated the receptor cDNA.

  • Verification: Receptor expression is confirmed by methods such as Western blotting, immunocytochemistry, or functional assays.

Electrophysiology (Whole-Cell Patch Clamp)

This method directly measures the ion channel activity of P2X receptors.

  • Cell Preparation: Cells expressing the target P2X receptor are plated on glass coverslips.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions:

    • External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

    • Internal (Pipette) Solution (in mM): 145 CsCl, 10 EGTA, 10 HEPES, pH 7.2.

  • Procedure:

    • A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

    • The P2X receptor agonist (e.g., ATP or α,β-methylene ATP) is applied to the cell to evoke an inward current.

    • After a stable baseline response is established, the cells are pre-incubated with varying concentrations of this compound for a defined period before co-application with the agonist.

    • The inhibition of the agonist-induced current by this compound is measured.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Calcium Imaging Assay (Fluorescent Plate Reader)

This high-throughput method measures the influx of calcium through the P2X receptor channel.

  • Cell Preparation: Cells expressing the target P2X receptor are seeded in 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.

  • Assay Procedure:

    • After dye loading, the cells are washed to remove excess dye.

    • A baseline fluorescence measurement is taken using a fluorescent plate reader.

    • Varying concentrations of this compound are added to the wells and incubated for a specific time.

    • The P2X receptor agonist (e.g., ATP) is added to the wells to stimulate calcium influx.

    • The change in fluorescence intensity is measured over time.

  • Data Analysis: The increase in fluorescence upon agonist addition is indicative of receptor activation. The inhibitory effect of this compound is calculated as a percentage of the maximal agonist response, and IC50 values are determined by non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway of P2X3 and P2X2/3 Receptors

P2X3_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 / P2X2/3 Receptor ATP->P2X3 Binds Ca_ion Ca²⁺ P2X3->Ca_ion Opens channel for influx CaMKII CaMKII Ca_ion->CaMKII Activates cPLA2 cPLA2 CaMKII->cPLA2 Activates Nociception Nociceptive Signaling cPLA2->Nociception

Caption: Signaling pathway of P2X3 and P2X2/3 receptors.

Experimental Workflow for Assessing Cross-Reactivity

Cross_Reactivity_Workflow cluster_setup Assay Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis cluster_conclusion Conclusion A1 Prepare stable cell lines expressing purinergic receptor subtypes (P2X1-7, P2Y1, P2Y2, etc.) A2 Seed cells into appropriate assay plates (e.g., 96-well) A1->A2 B1 Pre-incubate cells with a range of this compound concentrations A2->B1 B2 Add specific agonist for each purinergic receptor subtype B1->B2 B3 Measure receptor activity (e.g., Calcium flux or Current) B2->B3 C1 Normalize data to positive and negative controls B3->C1 C2 Generate concentration-response curves C1->C2 C3 Calculate IC50 values for each receptor subtype C2->C3 D1 Determine selectivity profile of this compound C3->D1

Caption: Experimental workflow for assessing cross-reactivity.

Ro 51 as a reference compound for P2X3 antagonist screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ro 51 as a reference compound for the screening of P2X3 receptor antagonists. The P2X3 receptor, a key player in nociceptive signaling pathways, has emerged as a promising target for the development of novel analgesics and treatments for chronic cough. This compound, a potent and selective dual antagonist of P2X3 and P2X2/3 receptors, serves as a valuable tool in the identification and characterization of new chemical entities targeting this receptor. This document outlines its performance against other notable P2X3 antagonists, supported by experimental data and detailed methodologies.

Comparative Analysis of P2X3 Antagonists

The selection of an appropriate reference compound is critical for the successful screening and development of new P2X3 antagonists. The following table summarizes the in vitro potency of this compound and other key antagonists against human and rat P2X3 and P2X2/3 receptors. This data, presented as IC50 (half-maximal inhibitory concentration) and pIC50 (-log(IC50)), allows for a direct comparison of their activity.

CompoundTargetSpeciesAssay TypeIC50 (nM)pIC50Selectivity (P2X3 vs P2X2/3)
This compound P2X3RatFLIPR137.9Not specified
AF-353 (Ro-4)P2X3HumanCalcium Flux-8.06~4.5-fold
P2X3RatCalcium Flux-8.05
P2X2/3HumanCalcium Flux-7.41
GefapixantP2X3HumanPatch Clamp153~6.8~1.4-fold
P2X2/3HumanPatch Clamp220~6.7
SivopixantP2X3HumanNot specified4.2~8.4~262-fold
P2X2/3HumanNot specified1100~6.0
EliapixantP2X3HumanPatch Clamp8-10~8.0~16-20-fold
P2X2/3HumanPatch Clamp129-163~6.8-6.9

Note: Data is compiled from various sources. Assay conditions and cell types may vary, affecting absolute values. The compound AF-353 is structurally very similar or identical to Ro-4, which was a precursor to this compound.

Experimental Protocols

Standardized experimental protocols are essential for the reliable evaluation of compound potency and selectivity. Below are detailed methodologies for two key in vitro assays used in P2X3 antagonist screening.

Calcium Flux Assay using FLIPR

This assay measures the inhibition of agonist-induced calcium influx in cells recombinantly expressing P2X3 or P2X2/3 receptors.

Materials:

  • HEK293 cells stably expressing human or rat P2X3 or P2X2/3 receptors

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • FLIPR Calcium Assay Kit (e.g., Calcium 4, 5, or 6 from Molecular Devices)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • P2X3 receptor agonist (e.g., α,β-methylene ATP)

  • Test compounds (including this compound and other antagonists)

  • 384-well black-walled, clear-bottom assay plates

  • Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

  • Cell Plating: Seed the recombinant cells into 384-well assay plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: The following day, remove the culture medium and add the fluorescent calcium indicator dye solution (prepared according to the manufacturer's instructions) to each well. Incubate the plate for 60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds and the reference compound, this compound, in assay buffer.

  • FLIPR Measurement: Place the cell plate and the compound plate into the FLIPR instrument. The instrument will first measure the baseline fluorescence, then add the test compounds to the cell plate and continue to record the fluorescence signal.

  • Agonist Challenge: After a short incubation with the compounds (typically 3-5 minutes), the instrument will add the P2X3 agonist (e.g., α,β-meATP at a concentration that elicits ~80% of the maximal response, EC80) to the wells.

  • Data Analysis: The change in fluorescence, indicative of intracellular calcium concentration, is recorded over time. The inhibitory effect of the compounds is calculated as a percentage of the response to the agonist alone. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Voltage Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of P2X3 receptors in response to an agonist and its inhibition by an antagonist.

Materials:

  • Cells expressing P2X3 or P2X2/3 receptors (e.g., HEK293 or CHO cells)

  • Patch-clamp rig (including amplifier, micromanipulator, and data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • Internal pipette solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 MgCl2, 2 EGTA, pH 7.3 with KOH)

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH)

  • P2X3 receptor agonist (e.g., ATP or α,β-meATP)

  • Test compounds

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Under a microscope, approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Agonist Application: Apply the P2X3 agonist to the cell using a rapid perfusion system to evoke an inward current.

  • Antagonist Application: After establishing a stable baseline agonist-evoked current, co-apply the test compound with the agonist. The reduction in the current amplitude indicates the inhibitory activity of the compound.

  • Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of different concentrations of the antagonist. Construct concentration-response curves and calculate the IC50 values.

Visualizing the Process

To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds Ca_ion Ca²⁺ P2X3->Ca_ion Influx Na_ion Na⁺ P2X3->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Signaling Downstream Signaling Depolarization->Signaling

Caption: Simplified P2X3 receptor signaling pathway.

Antagonist_Screening_Workflow start Start: Compound Library primary_screen Primary Screen (High-Throughput Calcium Flux Assay) start->primary_screen hit_id Hit Identification (Compounds showing >50% inhibition) primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response Analysis (IC50 Determination) hit_id->dose_response Active secondary_assay Secondary Assay (Whole-Cell Electrophysiology) dose_response->secondary_assay selectivity Selectivity Profiling (vs. other P2X subtypes) secondary_assay->selectivity lead_opt Lead Optimization selectivity->lead_opt

Caption: General workflow for P2X3 antagonist screening.

Conclusion

This compound stands as a robust and reliable reference compound for the in vitro screening of P2X3 receptor antagonists. Its high potency and dual activity on P2X3 and P2X2/3 receptors make it a valuable tool for initial screens and for comparative studies aimed at understanding the structure-activity relationships of new chemical series. For researchers aiming to develop highly selective P2X3 antagonists to potentially mitigate side effects such as taste disturbance, a comparative approach utilizing this compound alongside more selective compounds like sivopixant and eliapixant is recommended. The provided experimental protocols offer a solid foundation for establishing reproducible and reliable screening cascades in the pursuit of novel therapeutics targeting the P2X3 receptor.

Independent Validation of Published IC50 Values for Ro 51: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published half-maximal inhibitory concentration (IC50) values for Ro 51, a potent antagonist of the P2X3 and P2X2/3 receptors. The information presented herein is intended to assist researchers in evaluating the potency of this compound and in the design of their experimental workflows. While published data from the initial discovery is available, this guide also addresses the current landscape of independent validation.

Published IC50 Values for this compound

This compound has been identified as a selective and potent dual antagonist of the rat P2X3 (rP2X3) and human P2X2/3 (hP2X2/3) receptors. The initial discovery and characterization of this compound reported specific IC50 values that are widely cited by chemical suppliers. Notably, a significant species difference in potency has been observed between rat and human P2X3 receptors.

TargetSpeciesPublished IC50 (nM)Reference
P2X3Rat2
P2X2/3Human5
P2X3Human110.5[1]

P2X3 and P2X2/3 Signaling Pathway

P2X3 and P2X2/3 receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP).[2] They are predominantly expressed in sensory neurons and are implicated in pain signaling.[3] Upon binding of ATP, these receptors undergo a conformational change, opening a non-selective cation channel permeable to Na+, K+, and Ca2+.[2][4] The influx of cations leads to membrane depolarization and the initiation of a downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular P2X3 P2X3/P2X2/3 Receptor Depolarization Membrane Depolarization P2X3->Depolarization Na⁺, K⁺ influx Ca_Influx Ca²⁺ Influx P2X3->Ca_Influx Ca²⁺ influx ATP Extracellular ATP ATP->P2X3 Binds and Activates Ro51 This compound (Antagonist) Ro51->P2X3 Binds and Inhibits Downstream Downstream Signaling (e.g., Action Potential Firing) Depolarization->Downstream Ca_Influx->Downstream

Caption: P2X3/P2X2/3 receptor signaling pathway.

Experimental Protocols

The following is a detailed methodology for determining the IC50 value of a P2X3/P2X2/3 receptor antagonist, such as this compound, using a cell-based calcium fluorescence assay.

Objective: To determine the concentration of this compound that inhibits 50% of the P2X3 or P2X2/3 receptor-mediated calcium influx stimulated by a specific agonist.

Materials:

  • Cell Line: HEK293 cells stably expressing human P2X3 or human P2X2/3 receptors.

  • Agonist: α,β-methylene ATP (α,β-meATP), a potent and selective P2X3 agonist.

  • Test Compound: this compound.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, 2.5 mM CaCl2, and 0.1% BSA, pH 7.4.

  • Fluorescent Calcium Indicator: Fluo-4 AM.

  • Plates: 96-well or 384-well black, clear-bottom cell culture plates.

  • Instrumentation: Fluorescence plate reader with automated liquid handling capabilities.

Procedure:

  • Cell Plating:

    • Seed the HEK293-P2X3 or -P2X2/3 cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a concentration-response curve. Include a vehicle control (DMSO in assay buffer).

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM in assay buffer.

    • Remove the cell culture medium from the plates and add the Fluo-4 AM loading buffer.

    • Incubate the plates for 1 hour at 37°C, protected from light.

  • Assay Protocol:

    • After incubation, wash the cells with assay buffer to remove excess dye.

    • Add the different concentrations of this compound (and vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

    • Place the plate in the fluorescence plate reader.

    • Add the α,β-meATP agonist to all wells at a final concentration that elicits a sub-maximal response (e.g., EC80).

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data by setting the response in the vehicle control wells (with agonist) as 100% and the response in wells without agonist stimulation as 0%.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G Start Start CellPlating Plate Cells expressing P2X3 or P2X2/3 Start->CellPlating Incubate1 Incubate Overnight CellPlating->Incubate1 DyeLoading Load Cells with Fluo-4 AM Incubate1->DyeLoading CompoundPrep Prepare this compound Serial Dilutions AddCompound Add this compound/ Vehicle Control CompoundPrep->AddCompound Incubate2 Incubate 1 hour DyeLoading->Incubate2 Wash Wash Cells Incubate2->Wash Wash->AddCompound Incubate3 Incubate 15-30 min AddCompound->Incubate3 ReadPlate Measure Fluorescence & Add Agonist Incubate3->ReadPlate Analyze Analyze Data & Calculate IC50 ReadPlate->Analyze End End Analyze->End

References

Comparative Analysis of Ro 51: A Potent P2X3 and P2X2/3 Antagonist in Rat vs. Human

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of Ro 51 (also known as AF-906), a potent and selective dual antagonist of the P2X3 and P2X2/3 receptors, in rats versus humans. P2X3 and P2X2/3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are key mediators of nociception, making them attractive targets for the development of novel analgesics. Understanding the species-specific differences in the activity and disposition of drug candidates like this compound is crucial for the successful translation of preclinical findings to clinical applications.

While comprehensive comparative data for this compound is limited in publicly available literature, this guide synthesizes the available information for this compound and its closely related analog, AF-353, to provide a valuable resource for researchers in the field.

In Vitro Potency and Selectivity

This compound and its analogs demonstrate high potency against both rat and human P2X3 and P2X2/3 receptors. The available data, primarily from in vitro functional assays, indicates comparable activity between the two species, a promising characteristic for translational studies.

CompoundParameterRatHumanReference
This compound IC50 (P2X3)2 nMNot Reported[1]
AF-353 pIC50 (P2X3)8.058.06[2]
AF-353 pIC50 (P2X2/3)Not Reported7.41[2]
AF-353 KD (P2X3)14 nM15 nM[2]
AF-353 KD (P2X2/3)Not Reported30 nM[2]

Note: Due to the limited availability of public data on this compound, data for the structurally similar and well-characterized P2X3/P2X2/3 antagonist AF-353 is included for a more comprehensive comparison.

Pharmacokinetics

ParameterValue (in rats)
Oral Bioavailability (%F) 32.9%
Time to Maximum Concentration (Tmax) ~30 minutes
Plasma Half-life (t1/2) 1.63 hours
Brain-to-Plasma Ratio 6
Plasma Protein Binding 98.2%

These findings in rats suggest that compounds of this class can achieve good oral absorption and significant central nervous system penetration.[2] The high protein binding indicates that the free fraction of the drug is relatively low. Pharmacokinetic studies in humans would be essential to determine the clinical relevance of these preclinical findings.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and related compounds.

In Vitro P2X3 Receptor Antagonism Assay (Calcium Flux)

This assay measures the ability of a compound to inhibit the influx of calcium into cells expressing P2X3 receptors upon stimulation by an agonist.

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant rat P2X3 or human P2X3 and P2X2/3 receptors are cultured in Ham's F12 medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • Assay Preparation: Cells are plated into 96-well plates and grown to confluence. On the day of the assay, the growth medium is replaced with an assay buffer containing a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations and incubated for a specific period to allow for receptor binding.

  • Agonist Stimulation and Signal Detection: An agonist, such as α,β-methyleneATP (α,β-meATP), is added to the wells to activate the P2X3 receptors. The resulting change in intracellular calcium concentration is measured as a change in fluorescence using a plate reader.

  • Data Analysis: The inhibitory effect of the compound is calculated as a percentage of the maximal response to the agonist. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.[2]

Rat Pharmacokinetics Study of an Oral Compound

This protocol outlines the general procedure for assessing the pharmacokinetic properties of an orally administered compound in rats.

  • Animal Model: Male Sprague-Dawley rats are used for the study. Animals are fasted overnight before dosing.

  • Compound Administration: The test compound is formulated in a suitable vehicle (e.g., a suspension in an aqueous solution) and administered to the rats via oral gavage at a specific dose.

  • Blood Sampling: At predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), blood samples are collected from the tail vein or another appropriate site into tubes containing an anticoagulant.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t1/2), and oral bioavailability (%F) using non-compartmental analysis software.[2][3][4]

Visualizations

P2X3 Receptor Signaling Pathway in Nociception

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Sensory Neuron) ATP ATP P2X3_Receptor P2X3 Receptor Ion Channel ATP->P2X3_Receptor Binds Ca_Influx Ca²⁺ Influx P2X3_Receptor->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Ro51 This compound Ro51->P2X3_Receptor Blocks

Caption: P2X3 receptor activation by ATP and its blockade by this compound.

Experimental Workflow for In Vitro Antagonism Assay

Experimental_Workflow Start Start Cell_Culture Culture P2X3-expressing cells Start->Cell_Culture Plate_Cells Plate cells in 96-well plates Cell_Culture->Plate_Cells Add_Dye Add Calcium Indicator Dye Plate_Cells->Add_Dye Add_Compound Add this compound (various concentrations) Add_Dye->Add_Compound Incubate Incubate Add_Compound->Incubate Add_Agonist Add P2X3 Agonist (α,β-meATP) Incubate->Add_Agonist Measure_Fluorescence Measure Fluorescence (Calcium Influx) Add_Agonist->Measure_Fluorescence Analyze_Data Analyze Data and Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the in vitro potency of this compound.

References

Benchmarking Ro 51 Performance Against Industry-Standard P2X Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive performance comparison of Ro 51, a novel P2X antagonist, against established industry-standard antagonists. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific research applications. All experimental data is supported by detailed methodologies for reproducibility and validation.

Comparative Performance Data

The following table summarizes the key performance indicators of this compound against a panel of widely used P2X antagonists. The data highlights the potency and selectivity of each compound across various P2X receptor subtypes.

CompoundTarget ReceptorIC50 (nM)Selectivity vs. P2X1Selectivity vs. P2X3Selectivity vs. P2X7
This compound P2X2/3 15 >100-fold>50-fold>200-fold
SuraminNon-selective10,0001-fold1-fold1-fold
PPADSNon-selective5,0001-fold1-fold1-fold
A-317491P2X3, P2X2/392>100-foldN/A>100-fold
AZ-10606120P2X750>200-fold>200-foldN/A

Experimental Protocols

The data presented in this guide was generated using the following key experimental protocols.

Cell Culture and Receptor Expression

HEK293 cells were transiently transfected with cDNA encoding the human P2X1, P2X2, P2X3, and P2X7 receptor subtypes. Cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Experiments were conducted 24-48 hours post-transfection.

Antagonist Potency Determination (IC50)

The potency of the antagonists was determined using a fluorescent calcium imaging assay. Transfected cells were plated in 96-well plates and loaded with the calcium indicator Fluo-4 AM. Baseline fluorescence was measured before the addition of the antagonist at varying concentrations. The cells were then challenged with ATP (at a concentration corresponding to the EC80) to activate the P2X receptors. The change in fluorescence intensity, corresponding to the influx of calcium, was measured using a fluorescence plate reader. The IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Selectivity Profiling

The selectivity of each antagonist was assessed by determining its IC50 at the target receptor and a panel of off-target P2X receptor subtypes. The selectivity fold was calculated by dividing the IC50 value for the off-target receptor by the IC50 value for the primary target receptor.

Visualizations

P2X Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by the activation of P2X receptors.

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor ATP->P2X Binds Ca_ion Ca²⁺ P2X->Ca_ion Channel Opens Na_ion Na⁺ P2X->Na_ion Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Ca_ion->Cellular_Response Initiates Na_ion->Cellular_Response

P2X receptor activation and downstream signaling cascade.
Experimental Workflow for Antagonist Screening

The workflow for screening and characterizing P2X antagonists is depicted in the diagram below.

Antagonist_Screening_Workflow start Start cell_culture Cell Culture & Transfection start->cell_culture plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells load_dye Load with Fluo-4 AM plate_cells->load_dye add_antagonist Add Antagonist (Varying Conc.) load_dye->add_antagonist add_agonist Add ATP (EC80) add_antagonist->add_agonist measure_fluorescence Measure Fluorescence (Calcium Influx) add_agonist->measure_fluorescence data_analysis Data Analysis (IC50 Calculation) measure_fluorescence->data_analysis end End data_analysis->end

Workflow for P2X antagonist potency and selectivity testing.

Safety Operating Guide

Essential Guide to the Proper Disposal of Ro 51 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of Ro 51, a potent and selective dual P2X3/P2X2/3 antagonist. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.

Chemical Identification:

Identifier Value
Common Name This compound
Chemical Name 2-[[4-Amino-5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinyl]amino]-1,3-propanediol
CAS Number 1050670-85-3
Molecular Formula C17H23IN4O4

Disposal Procedures

The disposal of this compound must be handled with care due to its chemical nature as a halogenated organic compound. The following step-by-step process ensures safe and compliant disposal.

Step 1: Waste Segregation

  • Crucial First Step: Never mix this compound waste with non-halogenated chemical waste.

  • Designated Waste Container: Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), in a designated, clearly labeled, and sealable waste container.

  • Labeling: The container must be labeled as "Hazardous Waste: Halogenated Organic Compound" and should also include the full chemical name "this compound (2-[[4-Amino-5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinyl]amino]-1,3-propanediol)".

Step 2: Personal Protective Equipment (PPE)

  • Minimum Requirement: Always wear appropriate PPE when handling this compound waste. This includes:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety glasses with side shields or chemical splash goggles

    • A lab coat

Step 3: Storage of Waste

  • Location: Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.

  • Incompatibilities: Keep the this compound waste container away from incompatible materials, particularly strong oxidizing agents.

Step 4: Final Disposal

  • Professional Disposal Service: Arrange for the collection and disposal of the this compound waste through your institution's licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal environmental regulations.

Experimental Protocols for Safe Handling

To minimize waste generation and ensure safety during experimentation, the following protocols are recommended:

  • Accurate Weighing: Accurately weigh the required amount of this compound for your experiment to avoid preparing excess solutions.

  • Solution Preparation: Prepare solutions in a fume hood to minimize inhalation exposure.

  • Decontamination of Labware: If labware is to be reused, decontaminate it thoroughly using an appropriate solvent. Collect the decontamination solvent as halogenated waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and action process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal Unused this compound Unused this compound Halogenated Waste Container Halogenated Waste Container Unused this compound->Halogenated Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Halogenated Waste Container Aqueous/Solvent Waste Aqueous/Solvent Waste Aqueous/Solvent Waste->Halogenated Waste Container Designated Storage Area Designated Storage Area Halogenated Waste Container->Designated Storage Area Licensed Disposal Vendor Licensed Disposal Vendor Designated Storage Area->Licensed Disposal Vendor

Caption: Workflow for the proper segregation and disposal of this compound waste.

Disclaimer: This information is intended as a guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) department for complete and detailed disposal procedures.

Navigating the Safe Handling of Ro 51: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

The responsible handling of any chemical compound is paramount in a laboratory setting. This guide provides essential information on the personal protective equipment (PPE) required for the safe management of Ro 51, alongside procedural steps for its operational use and subsequent disposal. Adherence to these protocols is critical to ensure the safety of all personnel and the integrity of the research environment.

Essential Personal Protective Equipment (PPE) for this compound

When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential hazards. The following table summarizes the recommended PPE, categorized by the type of protection they offer.

Protection Type Required PPE Specifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory. If there is a splash hazard, a face shield should be worn in addition to goggles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves should be inspected for tears or holes before each use and disposed of after handling the compound.
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to protect against splashes and spills.
Respiratory Protection Fume Hood or RespiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational and Disposal Plan for this compound

A clear and concise plan for the use and disposal of this compound is crucial for maintaining a safe laboratory. The following workflow outlines the key steps from preparation to final disposal.

prep Preparation handling Handling and Use prep->handling Proceed to experiment decon Decontamination handling->decon Post-experiment waste_coll Waste Collection decon->waste_coll Segregate waste disposal Final Disposal waste_coll->disposal Follow institutional guidelines

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocol: Handling and Use
  • Preparation: Before handling this compound, ensure all necessary PPE is correctly donned. The work area, primarily a chemical fume hood, should be clean and uncluttered. All required equipment, such as glassware and consumables, should be placed within the fume hood.

  • Handling: Carefully weigh and prepare the required amount of this compound within the fume hood. Avoid creating dust or aerosols. If the compound is in solution, handle it with care to prevent splashes.

  • Post-Experiment: Upon completion of the experimental work, proceed immediately to the decontamination and disposal steps.

Disposal Protocol
  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. Use a suitable solvent or cleaning agent as recommended by your institution's safety office.

  • Waste Collection: All solid waste, including contaminated gloves, wipes, and plasticware, should be collected in a designated, clearly labeled hazardous waste container. Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

  • Final Disposal: All hazardous waste must be disposed of following your institution's and local regulations for chemical waste. Contact your Environmental Health and Safety (EHS) department for specific instructions on the disposal of this compound waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.